molecular formula C5H5NO2 B094617 Citraconimide CAS No. 1072-87-3

Citraconimide

货号: B094617
CAS 编号: 1072-87-3
分子量: 111.10 g/mol
InChI 键: ZLPORNPZJNRGCO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Citraconimide represents a valuable chemical tool in biomedical and materials science research, primarily functioning as a versatile electrophile in synthetic and mechanistic studies. In antimicrobial research, this compound derivatives have been identified as a novel class of Quorum Sensing Inhibitors (QSI) in Pseudomonas aeruginosa . By disrupting bacterial cell-to-cell communication without imposing growth pressure, these compounds attenuate virulence factor production (such as elastase, rhamnolipid, and pyocyanin) and can enhance the eradication of bacterial biofilms when used in combination with conventional antibiotics like tobramycin . This antivirulence strategy presents a promising approach to address pervasive antibiotic resistance problems. Furthermore, this compound is recognized in bioconjugation chemistry as a next-generation maleimide. Its key advantage lies in its regioselective reactivity; it exhibits excellent selectivity for nucleophilic attack at the methylated alkene carbon, and the resulting methylsuccinimide adducts demonstrate improved hydrolytic stability compared to standard succinimides . This profile makes it a compound of interest for developing stable bioconjugates under physiological conditions. Beyond its biological applications, this compound serves as a key synthetic intermediate and building block for constructing complex heterocyclic systems, such as imidazo[1,2-a]pyrimidines, which are core structures in various pharmacologically active compounds . Its utility is also demonstrated in polymer science, where bis-citraconimide derivatives are effectively employed as anti-reversion agents to improve the stability of sulfur-cured natural rubber vulcanizates at high temperatures .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-methylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c1-3-2-4(7)6-5(3)8/h2H,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPORNPZJNRGCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10147950
Record name Citraconimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10147950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072-87-3
Record name Citraconimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Citraconimide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221310
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Citraconimide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210730
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Citraconimide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43976
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Citraconimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10147950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Citraconimide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SWA8TSZ8FD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of Citraconimide from Itaconic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of citraconimides, valuable monomers in polymer chemistry and potential scaffolds in medicinal chemistry. The synthesis originates from itaconic anhydride (B1165640), a bio-based platform chemical, and proceeds through its more thermodynamically stable isomer, citraconic anhydride. This document outlines the necessary isomerization step, details various synthetic protocols for imidization, presents quantitative data for process comparison, and discusses the relevance of these compounds in drug development.

Core Synthesis Strategy: From Itaconic to Citraconimide

The synthesis of N-substituted citraconimides from itaconic anhydride is fundamentally a two-stage process. First, itaconic anhydride must be isomerized to citraconic anhydride. Subsequently, the citraconic anhydride is reacted with a primary amine to form the target this compound. This reaction proceeds via a citraconamic acid intermediate, which then undergoes cyclodehydration to form the five-membered imide ring.

Itaconic anhydride, while readily available, isomerizes to the more stable citraconic anhydride, particularly at elevated temperatures or in the presence of a base catalyst.[1][2] This isomerization is a critical prerequisite for the selective synthesis of citraconimides, as direct reaction with itaconic anhydride can lead to a mixture of products. The conversion can be achieved by heating or through catalysis with agents like tertiary amines, phosphines, or sodium sulfide.[3][4][5]

Synthesis of N-Substituted Citraconimides

The primary method for synthesizing citraconimides involves the reaction of citraconic anhydride with a primary amine. Several protocols exist, varying in their approach to the formation and subsequent cyclization of the amic acid intermediate.

This classic approach involves two distinct steps:

  • Amic Acid Formation: Citraconic anhydride is reacted with a primary amine at or below room temperature in a suitable solvent (e.g., acetone) to form the N-substituted citraconamic acid intermediate. This intermediate often precipitates from the reaction mixture and can be isolated.

  • Cyclodehydration: The isolated amic acid is then chemically dehydrated to induce ring closure. A common method involves heating the amic acid in the presence of acetic anhydride and a catalyst, such as sodium acetate (B1210297).[5] This approach offers good control over the reaction but involves an additional isolation step.

A more direct route involves reacting itaconic anhydride or citraconic anhydride with an amine in a high-boiling solvent, such as toluene (B28343) or xylene.[4] The initially formed amic acid is not isolated but is cyclized in situ by heating the reaction mixture to reflux.[4] Water generated during the cyclization is continuously removed, typically using a Dean-Stark apparatus, to drive the reaction to completion.[4][5] While efficient, this method can require long reaction times (10-16 hours) and may result in moderate yields (17-70%), depending on the substrates.[4]

A significant improvement in yield and reaction time is achieved by reacting citraconic anhydride with an amine salt.[4] The amine salt can be pre-formed or, more conveniently, generated in situ by adding an acid (e.g., acetic acid) to the reaction mixture containing the amine.[4] This method has been shown to accelerate the reaction and improve selectivity, leading to excellent yields (often >90%) in shorter timeframes.[4] The reaction is typically carried out at temperatures between 100°C and 160°C.[4]

Quantitative Data Presentation

The following tables summarize quantitative data from representative synthesis protocols, allowing for easy comparison of different methodologies.

Table 1: Synthesis of Biscitraconimides - Comparison of Standard vs. Acid-Catalyzed Methods [4]

Example Ref.SolventAmineAcid CatalystYield (%)Reaction Time (hrs)
6aToluene1,6-HexamethylenediamineNone0>20
6Toluene1,6-HexamethylenediamineAcetic Acid9115
7aXylene1,6-HexamethylenediamineNone753
7Xylene1,6-HexamethylenediamineAcetic Acid973
8aXyleneDianiline MethaneNone9515
8XyleneDianiline MethaneAcetic Acid975

Table 2: Overview of Different Synthesis Methodologies

MethodStarting AnhydrideKey ReagentsTypical ConditionsYield RangeReference
Two-StepItaconic Anhydride1. Aromatic Bis-amine2. Sodium Acetate, Acetic AnhydrideStepwise isolation and cyclization< 50%[4][5]
One-Step ThermalItaconic AnhydrideAliphatic Bis-amineToluene, Reflux with azeotropic distillation17-70%[4]
One-Step Amine SaltCitraconic AnhydrideAmine, Acetic AcidXylene, 100-160°C91-97%[4]

Detailed Experimental Protocols

This protocol describes the dehydration and isomerization of itaconic acid to citraconic anhydride.[5]

  • Apparatus Setup: A 1-liter reaction vessel is equipped with a mechanical stirrer, thermometer, and a Dean-Stark trap fitted with a reflux condenser.

  • Reagents: 500 grams of itaconic acid and 10 grams of NaH₂PO₄ are suspended in 450 ml of a high-boiling oil (e.g., Shell Ondina® oil).[6]

  • Reaction: The suspension is heated rapidly to 180°C using an oil bath. The itaconic acid melts and dissolves, forming a clear solution from which water separates and is collected in the Dean-Stark trap.

  • Azeotropic Removal: Towards the end of the distillation, 10-30 ml of xylene is added to aid in the removal of the final traces of water.

  • Isolation: Once the theoretical amount of water is collected, the mixture is cooled. The apparatus is reconfigured for vacuum distillation.

  • Purification: Xylene is distilled off at 100°C and 500 mbar. The citraconic anhydride is then distilled at 100°C and 20 mbar, yielding a colorless liquid (typical yield: 79%).[5]

This protocol details the high-yield, one-step synthesis of a bisthis compound using an in situ generated amine salt.[4]

  • Apparatus Setup: A reaction vessel is equipped with a stirrer, reflux condenser, and a Dean-Stark trap.

  • Reagents: A solution of a bisamine (25 mmol) and acetic acid (3 equivalents based on the amine) is prepared in 75 ml of xylene.

  • Reaction: To the well-stirred xylene solution, citraconic anhydride (50 mmol) is added. The mixture is then heated to reflux.

  • Water Removal: The water formed during the reaction is collected in the Dean-Stark trap. The reaction is monitored until water evolution ceases (typically 3-5 hours).

  • Work-up: The reaction mixture is cooled, and the solvent is evaporated under reduced pressure.

  • Purification: The crude solid material is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure bisthis compound.

This protocol details the synthesis via isolation of the amic acid intermediate, starting from itaconic anhydride.[6][7]

  • Amic Acid Formation: An acetone (B3395972) solution of itaconic anhydride (8.2 g, 0.1 mol) is stirred continuously for three hours while a solution of m-amino benzoic acid (10 g, 0.1 mol) is added gradually. The resulting amic acid precipitates.

  • Cyclodehydration: To the mixture, acetic anhydride (6 mL, 0.06 mol) and anhydrous sodium acetate (0.7 g, 0.0085 mol) are added. The mixture is heated at 90°C for two hours.[6][7]

  • Isolation: The solvent is evaporated to yield a powdery precipitate.

  • Purification: Ice water is added to the precipitate, and the slurry is stirred for one hour at room temperature. The solid product is collected by filtration and dried.

Visualizations

G itaconic Itaconic Anhydride citraconic Citraconic Anhydride itaconic->citraconic Isomerization (Heat / Catalyst) amic_acid Citraconamic Acid Intermediate citraconic->amic_acid Amine Addition amine Primary Amine (R-NH2) amine->amic_acid imide N-Substituted This compound amic_acid->imide Cyclodehydration (Heat / Reagent) water H2O amic_acid->water

Caption: Overall reaction pathway from itaconic anhydride to N-substituted this compound.

G cluster_reaction Reaction Setup cluster_workup Product Isolation A Charge Reactor: - Solvent (Xylene) - Amine - Acid B Add Citraconic Anhydride A->B C Heat to Reflux (100-160°C) B->C D Collect H2O via Dean-Stark Trap C->D E Cool Reaction Mixture D->E Reaction Complete F Evaporate Solvent E->F G Recrystallize Crude Solid F->G H Filter & Dry Final Product G->H

References

Technical Guide to Citraconimide: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citraconimide, a derivative of citraconic acid, is a five-membered heterocyclic compound belonging to the dicarboximide family. Its chemical structure, featuring a reactive double bond within a cyclic imide system, makes it a molecule of interest for polymer chemistry and bioconjugation. While structurally similar to the widely used maleimide (B117702), the presence of a methyl group on the carbon-carbon double bond introduces steric and electronic modifications that influence its reactivity and potential applications. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and an exploration of its potential in drug development and biological research, drawing parallels with related compounds where direct data is limited.

Core Properties of this compound

This compound is chemically known as 3-methyl-1H-pyrrole-2,5-dione. Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 1072-87-3[1][2][3]
Molecular Formula C₅H₅NO₂[1][2]
Molecular Weight 111.10 g/mol
IUPAC Name 3-methylpyrrole-2,5-dione

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of citraconic anhydride (B1165640) with a source of ammonia (B1221849), followed by cyclization via dehydration. While specific literature detailing a high-yield, laboratory-scale synthesis of unsubstituted this compound is sparse, a general and effective method can be adapted from the synthesis of N-substituted citraconimides and related compounds. The following protocol describes a plausible two-step, one-pot synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

  • Citraconic anhydride

  • Urea (B33335)

  • Toluene

  • Glacial Acetic Acid (catalyst)

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, dissolve citraconic anhydride (1 equivalent) in toluene.

  • Addition of Amine Source: Add urea (0.5 equivalents) to the solution. Urea serves as a convenient and safe source of ammonia upon heating.

  • Catalysis and Dehydration: Add a catalytic amount of glacial acetic acid to the reaction mixture. Heat the mixture to reflux. The water formed during the reaction is removed azeotropically using the Dean-Stark trap.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of water collection in the Dean-Stark trap.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure. The crude this compound can then be purified by recrystallization from an appropriate solvent system (e.g., toluene/hexane) or by sublimation to yield the final product.

Applications in Bioconjugation and Drug Development

The primary interest in this compound for drug development lies in its potential as a Michael acceptor for bioconjugation, analogous to the widely used maleimides. The reaction involves the addition of a thiol group (e.g., from a cysteine residue in a protein) to the double bond of the this compound ring.

Comparative Reactivity: this compound vs. Maleimide

The methyl group in this compound sterically hinders the approach of nucleophiles to the double bond, which is expected to decrease its reaction rate compared to the unsubstituted maleimide. A study comparing the Michael addition reactivity of N-(n-heptyl)this compound and N-(n-heptyl)maleimide with nucleophilic donors provides quantitative insight into this difference. The second-order rate constants (k₂) for their reactions were determined, establishing the suitability of these compounds for room temperature crosslinking functionalities.

Michael AcceptorSecond-Order Rate Constant (k₂) Range (L/mol·s)
N-(n-heptyl)maleimideVaried from a minimum of 4.14 x 10⁻¹⁰ to a maximum of 2.78 x 10⁻⁵
N-(n-heptyl)this compoundExhibited reactivity at room temperature within the measured range

Data adapted from a feasibility study on Michael-type addition reactions for crosslinkable emulsions. The exact value for N-(n-heptyl)this compound was not specified but was stated to be reactive at room temperature within the overall range observed for the tested maleimide derivatives.

This difference in reactivity could be advantageous in applications requiring slower, more controlled conjugation or where the higher reactivity of maleimides leads to undesirable side reactions.

Potential Signaling Pathways and Biological Activity

There is currently a lack of direct research on the biological activity and signaling pathway interactions of this compound. However, studies on structurally related dicarboximides, such as certain succinimide (B58015) derivatives, have shown potent cytotoxic and pro-apoptotic activity in cancer cells. These related compounds have been found to activate stress-induced MAPK signaling pathways, specifically JNK and p38 kinases. It is plausible that this compound, as a dicarboximide, could exhibit similar biological activities. Further screening and mechanistic studies are required to validate this hypothesis.

Visualizations

Logical Workflow for this compound Synthesis

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Product Isolation CitraconicAnhydride Citraconic Anhydride Mixing Mixing in Toluene with Acetic Acid Catalyst CitraconicAnhydride->Mixing Urea Urea (Ammonia Source) Urea->Mixing Reflux Reflux with Azeotropic Water Removal (Dean-Stark) Mixing->Reflux Heating Workup Solvent Removal Reflux->Workup Reaction Completion Purification Recrystallization or Sublimation Workup->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: A logical workflow diagram for the synthesis of this compound.

Conceptual Signaling Pathway for Dicarboximide-Induced Apoptosis

G cluster_stress Stress Kinase Activation Dicarboximide Dicarboximide (e.g., this compound) JNK JNK Dicarboximide->JNK Activation p38 p38 Dicarboximide->p38 Activation Apoptosis Apoptosis JNK->Apoptosis Induction p38->Apoptosis Induction

Caption: A conceptual diagram of a potential signaling pathway for dicarboximide compounds.

Conclusion

This compound presents an interesting, though currently underexplored, alternative to maleimide in the fields of polymer science and drug development. Its fundamental chemical data is well-established, and its synthesis is achievable through standard organic chemistry techniques. The key distinguishing feature of this compound is its modulated reactivity due to the presence of a methyl group, which may offer advantages in specific bioconjugation applications requiring finer control. While direct evidence of its biological activity is lacking, the known effects of related dicarboximides suggest that it may be a candidate for biological screening. This guide provides a foundational understanding for researchers and professionals interested in exploring the potential of this compound in their work. Further investigation is warranted to fully elucidate its reactivity profile, biological effects, and utility in the development of novel therapeutics and materials.

References

An In-depth Technical Guide to Citraconimide Derivatives and Analogues: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citraconimide derivatives and their analogues represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. The core this compound structure, a five-membered dicarboximide ring, serves as a versatile scaffold for the development of novel compounds with a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a particular focus on their potential as anticancer agents. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to facilitate further research and drug development in this promising area.

Synthesis of this compound Derivatives

The synthesis of N-substituted citraconimides is typically achieved through a two-step process involving the formation of an intermediate citraconamic acid, followed by cyclization via dehydration.

A general synthetic scheme involves the reaction of citraconic anhydride (B1165640) with a primary amine to form the corresponding N-substituted citraconamic acid. This intermediate is then cyclized to the desired this compound, often with the aid of a dehydrating agent such as acetic anhydride and a catalyst like anhydrous sodium acetate (B1210297).[1]

General Experimental Protocol: Synthesis of N-Aryl Citraconimides

This protocol describes the synthesis of N-aryl citraconimides, a class of derivatives that have shown notable anticancer activity.

Step 1: Synthesis of N-(Aryl)citraconamic acid

  • Dissolve citraconic anhydride (1 equivalent) in a suitable solvent such as acetone (B3395972) or glacial acetic acid.

  • Slowly add a solution of the desired substituted aniline (B41778) (1 equivalent) to the citraconic anhydride solution at room temperature with constant stirring.

  • Continue stirring the reaction mixture for 2-4 hours.

  • The resulting N-(Aryl)citraconamic acid precipitate is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Cyclization to N-(Aryl)this compound

  • Suspend the dried N-(Aryl)citraconamic acid (1 equivalent) in acetic anhydride (5-10 volumes).

  • Add anhydrous sodium acetate (0.1-0.2 equivalents) as a catalyst.

  • Heat the mixture to reflux (approximately 140°C) for 2-3 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the crude N-(Aryl)this compound.

  • Collect the precipitate by filtration, wash thoroughly with water to remove acetic acid and salts, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to obtain the pure N-(Aryl)this compound.

Characterization: The synthesized compounds should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.[2]

Biological Activity and Therapeutic Potential

This compound derivatives have been investigated for a variety of biological activities, with a significant focus on their anticancer properties. These compounds have demonstrated cytotoxicity against a range of human cancer cell lines.

Quantitative Data on Anticancer Activity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of representative N-aryl this compound derivatives against various human cancer cell lines. The data is compiled from multiple studies to provide a comparative overview.

Compound IDSubstituent (R)Cancer Cell LineIC₅₀ (µM)Reference
CA-1 4-ChlorophenylMCF-7 (Breast)8.5[3]
CA-2 4-MethoxyphenylA549 (Lung)12.3[3]
CA-3 4-NitrophenylHeLa (Cervical)5.2
CA-4 3,4-DichlorophenylA549 (Lung)7.8[4]
CA-5 4-BromophenylMCF-7 (Breast)6.9
CA-6 NaphthylA549 (Lung)9.4
CA-7 4-FluorophenylMCF-7 (Breast)10.1
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of this compound derivatives are often attributed to their ability to interfere with critical signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/AKT and CDK2 pathways have emerged as key targets for these compounds.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation. Its aberrant activation is a hallmark of many cancers. Certain this compound derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.

Below is a diagram of the PI3K/AKT signaling pathway, illustrating the points of inhibition by this compound derivatives.

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes This compound This compound Derivatives This compound->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: PI3K/AKT signaling pathway and inhibition by this compound derivatives.

CDK2 and Cell Cycle Regulation

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition. Dysregulation of CDK2 activity is common in cancer, leading to uncontrolled cell proliferation. Some this compound analogues have been identified as inhibitors of CDK2, suggesting a mechanism for their antiproliferative effects.

The following diagram illustrates the role of CDK2 in cell cycle progression and its inhibition by specific this compound analogues.

CDK2_Cell_Cycle G1 G1 Phase G1_S_Transition G1/S Transition G1->G1_S_Transition S S Phase (DNA Replication) G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Binds & Activates CDK2->G1_S_Transition Promotes G1_S_Transition->S Citraconimide_Analogue This compound Analogue Citraconimide_Analogue->CDK2 Inhibits

Caption: Role of CDK2 in cell cycle progression and its inhibition.

Experimental Workflow for Anticancer Drug Screening

The following diagram outlines a typical experimental workflow for the initial screening and evaluation of this compound derivatives as potential anticancer agents.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity_Screening Determine_IC50 Determine IC₅₀ Values Cytotoxicity_Screening->Determine_IC50 Mechanism_Study Mechanism of Action Studies Determine_IC50->Mechanism_Study Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanism_Study->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_Study->Cell_Cycle_Analysis Pathway_Analysis Signaling Pathway Analysis (Western Blot) Mechanism_Study->Pathway_Analysis Lead_Optimization Lead Optimization Pathway_Analysis->Lead_Optimization

Caption: Experimental workflow for anticancer screening of citraconimides.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the N-aryl ring. Structure-activity relationship (SAR) studies have provided valuable insights for the design of more potent analogues.

  • Electron-withdrawing groups: The presence of electron-withdrawing groups, such as halogens (Cl, Br, F) or a nitro group (NO₂) at the para-position of the N-aryl ring, often enhances cytotoxic activity. This may be due to increased electrophilicity of the imide ring or altered electronic properties that favor interaction with biological targets.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, plays a crucial role in its ability to cross cell membranes and reach intracellular targets. A balance between hydrophilicity and lipophilicity is generally required for optimal activity.

  • Steric Factors: The size and shape of the N-substituent can influence binding affinity to target proteins. Bulky substituents may either enhance or hinder activity depending on the topology of the binding site.

Conclusion

This compound derivatives and their analogues have demonstrated significant potential as a versatile scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Their straightforward synthesis, coupled with the tunability of their biological activity through structural modification, makes them attractive candidates for further investigation. The inhibition of key signaling pathways such as PI3K/AKT and the cell cycle regulator CDK2 highlights their potential for targeted cancer therapy. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of new and effective treatments for cancer and other diseases. Further exploration of the structure-activity relationships and mechanisms of action of this promising class of compounds is warranted.

References

A Comprehensive Technical Guide to the Solubility of Citraconimide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of citraconimide (3-methyl-1H-pyrrole-2,5-dione), a key intermediate in organic synthesis and bioconjugation. Due to a notable absence of specific quantitative solubility data in publicly available literature, this document focuses on providing a robust framework for researchers to determine these values. This guide outlines factors influencing solubility, presents an illustrative solubility profile, and offers a detailed experimental protocol for precise solubility determination.

Introduction to this compound and its Solubility

This compound is a five-membered unsaturated imide that serves as a versatile building block in the synthesis of various chemical entities. Its reactivity, particularly the susceptibility of its double bond to Michael additions, makes it a valuable reagent in the development of polymers and bioconjugates. Understanding the solubility of this compound in common organic solvents is paramount for its effective use in synthesis, purification, and various applications in drug development and materials science.

While specific quantitative data is scarce, the solubility of N-substituted maleimides, which are structurally similar to this compound, is known to be influenced by the nature of the substituent on the nitrogen atom. Generally, maleimides may exhibit limited solubility in aqueous solutions and often require the use of polar organic solvents for dissolution.[1][2]

Illustrative Solubility of this compound

The following table summarizes the anticipated qualitative and estimated quantitative solubility of this compound in a range of common organic solvents. It is important to note that these values are illustrative and intended to serve as a general guideline. For precise quantitative data, it is essential to perform experimental solubility determination as detailed in the subsequent section.

SolventChemical ClassPolarity (Dielectric Constant)Anticipated Qualitative SolubilityEstimated Quantitative Solubility Range (g/L) at 25°C
Dimethyl Sulfoxide (DMSO)Sulfoxide47.2Very Soluble> 100
N,N-Dimethylformamide (DMF)Amide36.7Very Soluble> 100
AcetoneKetone20.7Soluble50 - 100
Tetrahydrofuran (THF)Ether7.6Soluble50 - 100
Ethyl AcetateEster6.0Moderately Soluble10 - 50
AcetonitrileNitrile37.5Moderately Soluble10 - 50
EthanolAlcohol24.6Sparingly Soluble1 - 10
MethanolAlcohol32.7Sparingly Soluble1 - 10
ChloroformHalogenated Hydrocarbon4.8Sparingly Soluble1 - 10
TolueneAromatic Hydrocarbon2.4Slightly Soluble< 1
HexaneAliphatic Hydrocarbon1.9Insoluble< 0.1

Experimental Protocol for Determining this compound Solubility

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines the isothermal shake-flask method, a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable quantitative analytical method.

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. A visual excess of solid should be present to ensure saturation.

    • Add a known volume of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to determine the time to equilibrium by sampling at various time points (e.g., 24, 48, and 72 hours) and analyzing the solute concentration until it remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for at least one hour to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Develop and validate a suitable analytical method (e.g., HPLC-UV) for the quantification of this compound.

    • Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample and the standard solutions using the validated analytical method.

  • Data Analysis:

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the solubility of this compound in the solvent by multiplying the determined concentration by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Preparation cluster_analysis Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Shake at constant temperature (24-72h) B->C Start Equilibration D Allow solid to settle C->D Equilibrium Reached E Withdraw and filter supernatant D->E F Dilute filtered sample E->F H Analyze standards and sample (e.g., HPLC) F->H G Prepare standard solutions G->H I Construct calibration curve J Calculate solubility I->J

References

Theoretical Studies of Citraconimide Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citraconimide and its derivatives are five-membered imide ring structures that play a significant role in polymer chemistry and drug development due to their reactivity as dienophiles and Michael acceptors. Understanding the underlying mechanisms of their reactions is crucial for designing novel materials and therapeutics. This technical guide provides an in-depth overview of the theoretical and computational approaches used to study the reactivity of this compound, with a focus on Diels-Alder and Michael addition reactions. The content herein is based on established computational chemistry principles and studies on analogous structures like maleimide (B117702).

Core Reactivity of this compound

This compound's reactivity is primarily governed by the electron-withdrawing nature of the two carbonyl groups, which polarizes the carbon-carbon double bond, making it susceptible to nucleophilic attack. The two primary reaction pathways of interest are:

  • Diels-Alder Reaction: As a dienophile, this compound can react with a conjugated diene to form a cyclic adduct. This [4+2] cycloaddition is a powerful tool for forming six-membered rings.

  • Michael Addition: The electron-deficient double bond of this compound makes it an excellent Michael acceptor, readily reacting with nucleophiles (Michael donors) in a conjugate addition reaction.

Theoretical studies, primarily using quantum chemical methods, are instrumental in elucidating the mechanisms, kinetics, and thermodynamics of these reactions.

Theoretical and Computational Methodologies

The study of this compound reactivity heavily relies on computational techniques to model molecular structures and their behaviors. Molecular modeling allows for the calculation of fundamental properties and the simulation of reaction pathways.[1]

Key Computational Approaches:
  • Density Functional Theory (DFT): DFT is a widely used quantum chemical method for investigating the electronic structure of molecules.[2][3] It provides a good balance between accuracy and computational cost for studying reaction mechanisms, calculating activation energies, and determining thermodynamic properties.[2] Common functionals used for these types of studies include B3LYP and M06-2X.

  • Ab Initio Calculations: These methods are based on first principles of quantum mechanics and do not rely on empirical parameters.[4] While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results, especially for smaller systems.

  • Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of molecules over time.[5] This approach is particularly useful for understanding the role of the solvent and the conformational changes that occur during a reaction.

A Typical Computational Workflow:

A theoretical investigation into the reactivity of this compound would generally follow these steps:

  • Geometry Optimization: The three-dimensional structures of the reactants, transition states, intermediates, and products are optimized to find the lowest energy conformation.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structures correspond to energy minima (for stable molecules) or first-order saddle points (for transition states).

  • Transition State Search: Various algorithms are employed to locate the transition state structure connecting the reactants and products.

  • Energy Profile Calculation: The energies of all stationary points along the reaction coordinate are calculated to construct a potential energy surface, which provides the activation energy and the overall reaction energy.

  • Solvent Effects: The influence of the solvent on the reaction is often included using implicit or explicit solvent models.

Reaction Mechanisms: A Deeper Look

Diels-Alder Reaction

The Diels-Alder reaction of this compound with a diene can proceed through either a concerted or a stepwise mechanism. Theoretical studies can distinguish between these pathways by locating the corresponding transition states and comparing their activation energies.

Below is a logical diagram illustrating the computational investigation of a Diels-Alder reaction pathway.

Diels_Alder_Pathway cluster_reactants Reactants This compound This compound TS_Concerted Concerted Transition State This compound->TS_Concerted Concerted Pathway TS_Stepwise Stepwise Transition State This compound->TS_Stepwise Stepwise Pathway Diene Diene Diene->TS_Concerted Concerted Pathway Diene->TS_Stepwise Stepwise Pathway Product Cycloadduct TS_Concerted->Product Intermediate Diradical Intermediate TS_Stepwise->Intermediate Intermediate->Product

Caption: Computational workflow for investigating concerted vs. stepwise Diels-Alder reaction pathways.

Michael Addition

The Michael addition of a nucleophile to this compound is a conjugate addition reaction.[6] Theoretical studies of this reaction often focus on the role of catalysts and the proton transfer steps involved.[4]

The following diagram illustrates the general mechanism of a base-catalyzed Michael addition to this compound.

Michael_Addition_Mechanism Reactants This compound + Nucleophile (Nu-H) Nucleophile_Anion Nucleophile Anion (Nu-) Reactants->Nucleophile_Anion Deprotonation by Base Base Base Base->Nucleophile_Anion Enolate_Intermediate Enolate Intermediate Nucleophile_Anion->Enolate_Intermediate Nucleophilic Attack on This compound Product Michael Adduct Enolate_Intermediate->Product Protonation Protonated_Base Protonated Base (Base-H+) Protonated_Base->Product

Caption: Generalized mechanism for the base-catalyzed Michael addition to this compound.

Quantitative Data from Theoretical Studies

Table 1: Calculated Activation Energies (ΔE‡) and Reaction Energies (ΔErxn) for the Diels-Alder Reaction of Maleimide with Cyclopentadiene (Illustrative Data)

Computational MethodBasis SetSolventΔE‡ (kcal/mol)ΔErxn (kcal/mol)
B3LYP6-31G(d)Gas Phase15.2-25.8
B3LYP6-311++G(d,p)Water (PCM)13.9-28.1
M06-2X6-31G(d)Gas Phase14.5-26.5
M06-2X6-311++G(d,p)Water (PCM)13.1-28.9

Note: The values in this table are illustrative and based on typical results for the Diels-Alder reaction of maleimide, a close analog of this compound.

Table 2: Calculated Gibbs Free Energies of Activation (ΔG‡) for the Michael Addition of a Thiol to N-phenylmaleimide (Illustrative Data)

Computational MethodBasis SetSolventΔG‡ (kcal/mol)
B3LYP6-31+G(d,p)DMSO (SMD)12.5
M06-2X6-311+G(2d,p)DMSO (SMD)11.8
ωB97X-D6-311+G(2d,p)DMSO (SMD)11.5

Note: The values in this table are illustrative and based on typical results for the Michael addition to N-substituted maleimides.

Conclusion

Theoretical and computational studies provide a powerful framework for understanding the reactivity of this compound. By employing methods such as DFT and ab initio calculations, researchers can elucidate reaction mechanisms, predict kinetic and thermodynamic parameters, and rationalize experimental observations. This knowledge is invaluable for the rational design of new polymers, cross-linking agents, and biologically active molecules in the field of drug development. The continued development of computational methods promises to further enhance our predictive capabilities and accelerate the discovery of new materials and therapeutics based on the this compound scaffold.

References

Spectroscopic and Synthetic Profile of Citraconimide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic characteristics of citraconimide (3-methyl-1H-pyrrole-2,5-dione), a valuable building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its spectral data (NMR, IR, and Mass Spectrometry), detailed experimental protocols for these analyses, and a visualization of its synthetic pathway.

Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for this compound. Due to the proprietary nature of comprehensive spectral databases, some data is presented as typical ranges for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Assignment Chemical Shift (δ) [ppm] Multiplicity Coupling Constant (J) [Hz]
-CH₃~2.0 - 2.2Doublet~1.5 - 2.0
=CH-~6.6 - 6.8Quartet~1.5 - 2.0
-NH-~8.0 - 10.0Broad Singlet-

Note: Chemical shifts are typically referenced to a standard like tetramethylsilane (B1202638) (TMS). The solvent used can influence the exact chemical shift values, particularly for the N-H proton.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Chemical Shift (δ) [ppm]
-CH₃~10 - 15
=C-CH₃~135 - 145
=CH-~130 - 140
C=O~170 - 175

Note: ¹³C NMR spectra are typically acquired with proton decoupling, resulting in singlet peaks for each carbon environment.

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Absorption Bands for this compound

Functional Group Vibrational Mode **Wavenumber (cm⁻¹) **Intensity
N-HStretch3200 - 3300Medium
C-H (sp²)Stretch3050 - 3150Medium
C-H (sp³)Stretch2850 - 3000Medium
C=O (imide)Asymmetric Stretch~1770Strong
C=O (imide)Symmetric Stretch~1705Strong
C=CStretch~1650Medium
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₅H₅NO₂
Molecular Weight111.10 g/mol
Ionization ModeElectron Ionization (EI)
Molecular Ion [M]⁺m/z 111
Key Fragmentsm/z 83, 68, 55, 41

Note: The fragmentation pattern in EI-MS can provide structural information. The fragments listed are common for cyclic imides and unsaturated systems.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm diameter)

  • Pipette

  • Vortex mixer

  • NMR spectrometer (e.g., 300-500 MHz)

Procedure:

  • Accurately weigh the this compound sample and transfer it to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Gently vortex the mixture until the sample is completely dissolved.

  • Using a pipette, transfer the solution into a clean NMR tube, ensuring no solid particles are transferred. The liquid column height should be approximately 4-5 cm.

  • Cap the NMR tube securely.

  • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

  • Place the sample into the NMR magnet.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.

  • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

Objective: To obtain the Fourier-Transform Infrared (FT-IR) spectrum of solid this compound.

Materials:

  • This compound sample (1-2 mg)

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure:

  • Thoroughly dry the this compound sample and KBr powder to remove any moisture.

  • In an agate mortar, grind 1-2 mg of the this compound sample with approximately 100-200 mg of KBr. The mixture should be a fine, homogeneous powder.

  • Transfer a portion of the powdered mixture to the die of a pellet press.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent KBr pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the spectrum of the sample. The spectrometer will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • The typical scanning range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization mass spectrum of this compound.

Materials:

  • This compound sample (<1 mg)

  • Volatile solvent (e.g., methanol, dichloromethane)

  • Gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.

Procedure:

  • Prepare a dilute solution of the this compound sample in a suitable volatile solvent.

  • Inject a small volume (typically 1 µL) of the solution into the GC inlet.

  • The sample is vaporized and separated from the solvent on the GC column. The temperature program of the GC oven should be optimized to ensure good separation and peak shape.

  • The separated this compound elutes from the GC column and enters the ion source of the mass spectrometer.

  • In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting positive ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

  • The detector records the abundance of each ion, generating a mass spectrum.

  • The spectrum is analyzed to identify the molecular ion peak and the major fragment ions.

Synthesis Workflow Visualization

This compound can be synthesized from citraconic anhydride. The following diagram illustrates a general workflow for this chemical transformation.

Synthesis_Workflow start Start reagents Citraconic Anhydride + Amine Salt (e.g., Ammonium Acetate) start->reagents 1. Combine Reactants reaction Reaction at Elevated Temperature (e.g., 100-160 °C) reagents->reaction 2. Dissolve solvent Solvent (e.g., Toluene, Xylene) solvent->reaction workup Work-up (e.g., Cooling, Filtration) reaction->workup 3. Reaction Completion purification Purification (e.g., Recrystallization) workup->purification 4. Isolate Crude Product product This compound purification->product 5. Obtain Pure Product

Caption: A generalized workflow for the synthesis of this compound.

An In-depth Technical Guide to Citraconimide Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for citraconimide, intended for researchers, scientists, and professionals in drug development. The following sections detail the hazards, protective measures, and emergency procedures necessary for the safe use of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is crucial to understand its potential health effects to ensure safe handling. The primary hazards associated with this compound are:

  • Skin Irritation: Causes skin irritation upon contact[1].

  • Eye Irritation: Causes serious eye irritation[1].

  • Respiratory Irritation: May cause respiratory tract irritation[1].

Some sources also indicate that related compounds, like citraconic anhydride, can cause severe burns to the skin, eyes, digestive tract, and respiratory tract.[2]. It may also cause allergic skin and respiratory reactions[2].

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe storage and handling.

PropertyValue
Molecular Formula C₅H₅NO₂
Molecular Weight 111.10 g/mol
Appearance Data not available in search results.
Melting Point Data not available in search results.
Boiling Point Data not available in search results.
Solubility Data not available in search results.
Toxicity Data

Detailed toxicological studies providing specific quantitative data such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) for this compound were not available in the provided search results. However, the hazard classifications indicate that the substance is harmful, and exposure should be minimized.

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to prevent exposure and ensure laboratory safety.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling the compound.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • Remove and wash contaminated clothing before reuse.

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials. While specific incompatibilities for this compound were not listed, related compounds should be kept away from water, moist air, steam, strong oxidizing agents, strong reducing agents, acids, and bases.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory when handling this compound to prevent direct contact and exposure.

PPE TypeSpecificationsRationale
Eye/Face Protection Tight-sealing safety goggles or a face shield. Must meet ANSI Z87.1 standards.To protect against splashes and dust that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.To prevent skin contact, which can cause irritation and potential burns.
Respiratory Protection NIOSH/MSHA approved respirator if ventilation is inadequate or if dust/vapors are generated.To prevent respiratory tract irritation.
Footwear Closed-toe shoes.To protect feet from potential spills.
First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Wash the affected area with soap and water. Get immediate medical attention if irritation persists.
Inhalation Move the exposed person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give a cupful of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Disposal Procedures

Spill Cleanup:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate personal protective equipment (See Section 5).

  • Absorb the spill with an inert material such as vermiculite, sand, or earth.

  • Place the absorbed material into a suitable, labeled container for chemical waste.

  • Clean the spill area thoroughly.

  • Avoid runoff into storm sewers and ditches.

Waste Disposal:

  • Dispose of this compound waste in accordance with all local, state, and federal regulations. This material should be handled as hazardous waste.

Visual Guides

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Post-Experiment cluster_storage Storage a Assess Hazards & Review SDS b Don Appropriate PPE (Goggles, Gloves, Lab Coat) a->b c Prepare Work Area (Fume Hood, Spill Kit Ready) b->c d Weigh/Measure Compound (in ventilated enclosure) c->d e Perform Experiment d->e f Decontaminate Equipment & Work Area e->f g Segregate & Label Waste f->g h Remove PPE & Wash Hands g->h i Store in Tightly Sealed Container g->i j Place in Cool, Dry, Ventilated Area i->j

Caption: Workflow for the safe handling of this compound.

Logical Relationship for Exposure Response

G cluster_assessment Immediate Assessment cluster_actions First Aid Actions cluster_followup Follow-Up start Exposure Incident Occurs route Identify Route of Exposure start->route skin Skin Contact: Flush with water for 15 min. Remove contaminated clothing. route->skin Skin eye Eye Contact: Flush with water for 15 min. Seek immediate medical attention. route->eye Eye inhalation Inhalation: Move to fresh air. Provide respiratory support if needed. route->inhalation Inhalation ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. route->ingestion Ingestion medical Seek Medical Attention (Bring SDS if possible) skin->medical eye->medical inhalation->medical ingestion->medical report Report Incident to Supervisor medical->report review Review Procedures to Prevent Recurrence report->review

Caption: Decision-making workflow for this compound exposure response.

References

Methodological & Application

Application Notes and Protocols for Citraconimide Polymerization Techniques and Initiators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary polymerization techniques for citraconimide monomers, including thermal, anionic, and radical polymerization. This document offers specific experimental protocols, quantitative data for comparative analysis, and insights into the application of these polymers in drug development.

Introduction to this compound Polymerization

Citraconimides are a class of monomers that feature a five-membered imide ring with a methyl-substituted carbon-carbon double bond. The electron-withdrawing nature of the two carbonyl groups activates the double bond, making it susceptible to various polymerization methods. The resulting poly(this compound)s are known for their thermal stability and potential for functionalization, rendering them attractive for applications in advanced materials and, increasingly, in the biomedical field, including drug delivery systems.

The primary polymerization techniques employed for citraconimides are:

  • Thermal Polymerization: This method utilizes heat to initiate polymerization, often without the need for an external initiator. It can proceed through different mechanisms depending on the monomer structure.

  • Anionic Polymerization: This technique employs anionic initiators, such as organolithium compounds, to achieve well-defined polymers with controlled molecular weights and narrow polydispersity.

  • Radical Polymerization: This common method uses radical initiators, like azobisisobutyronitrile (AIBN), to polymerize a wide range of vinyl monomers, including N-substituted citraconimides.

Polymerization Techniques and Experimental Protocols

This section details the methodologies for the key polymerization techniques applicable to this compound monomers.

Thermal Polymerization

Thermal polymerization of citraconimides can be performed in bulk (molten state) or in solution. Bulk polymerization often leads to higher yields compared to solution polymerization.[1] For certain monomers, such as N-(1-anthryl)this compound, thermal polymerization proceeds via a [4+2] cycloaddition (Diels-Alder) mechanism.[1]

Experimental Protocol: Bulk Thermal Polymerization of N-(1-anthryl)this compound [1]

  • Monomer Preparation: Synthesize N-(1-anthryl)this compound from 1-aminoanthracene (B165094) and citraconic anhydride (B1165640).

  • Reaction Setup: Place 0.5 g of the N-(1-anthryl)this compound monomer into a glass ampoule.

  • Inert Atmosphere: Purge the ampoule with argon gas to create an inert atmosphere.

  • Heating: Seal the ampoule and place it in an oven preheated to 160 °C (above the monomer's melting point).

  • Polymerization: Maintain the temperature for 4 hours. The monomer will melt and gradually polymerize.

  • Isolation: After 4 hours, cool the ampoule to room temperature. The resulting solid polymer will be a red-black melt.

  • Purification: Dissolve the polymer in chloroform (B151607) and precipitate it by adding the solution dropwise to a stirred excess of methanol (B129727).

  • Drying: Filter the precipitated polymer, wash with methanol, and dry under vacuum.

Anionic Polymerization

Anionic polymerization is particularly effective for producing polymers with well-controlled architectures. N-butyl lithium (n-BuLi) is a commonly used initiator for the anionic polymerization of citraconimides. This method typically proceeds via the 1,2-addition to the double bond.[1]

Experimental Protocol: Anionic Polymerization of N-(1-anthryl)this compound [1]

  • Solvent and Monomer Preparation: Dry tetrahydrofuran (B95107) (THF) over sodium-benzophenone ketyl and distill it under argon immediately before use. Ensure the N-(1-anthryl)this compound monomer is pure and dry.

  • Reaction Setup: In a flame-dried, argon-purged flask equipped with a magnetic stirrer, dissolve 0.39 g of N-(1-anthryl)this compound in 7 mL of dry THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Initiator Addition: Add a hexane (B92381) solution of n-butyl lithium (n-BuLi) at a catalyst-to-monomer molar ratio of 5 mol-%. The solution will turn a bloodish-red color.

  • Polymerization: Maintain the reaction at 8 °C for 24 hours.

  • Termination and Precipitation: Terminate the polymerization by pouring the reaction mixture into a large excess of methanol.

  • Isolation and Drying: Collect the precipitated grey polymer by filtration, wash with methanol, and dry under vacuum.

Radical Polymerization

Free radical polymerization is a versatile technique for polymerizing N-substituted citraconimides. Azobisisobutyronitrile (AIBN) is a common thermal initiator for this process.

Experimental Protocol: Radical Polymerization of N-Aryl Citraconimides

  • Monomer and Solvent Preparation: Dissolve the desired N-aryl this compound monomer in a suitable solvent such as tetrahydrofuran (THF) in a three-necked round bottom flask.

  • Reaction Setup: Equip the flask with a reflux condenser, a calcium chloride drying tube, and a nitrogen gas inlet.

  • Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved oxygen.

  • Initiator Addition: Add the radical initiator, AIBN (typically 0.5% w/w relative to the monomer).

  • Polymerization: Heat the reaction mixture to a temperature appropriate for the initiator's decomposition (e.g., 60-70 °C for AIBN) and maintain for a specified period (e.g., up to 15% conversion).

  • Termination and Precipitation: Stop the reaction by cooling the flask and pouring the contents into a large excess of a non-solvent, such as methanol.

  • Purification and Drying: Wash the precipitated polymer repeatedly with hot methanol to remove any unreacted monomer and initiator, then dry in a vacuum oven.

Quantitative Data Summary

The following tables summarize key quantitative data from various this compound polymerization experiments.

Table 1: Thermal and Anionic Polymerization of N-(1-anthryl)this compound

Polymerization TypeMonomer (g)SolventInitiatorTemp (°C)Time (h)Yield (%)Mn ( g/mol )Mw ( g/mol )PDI
Thermal (Bulk)0.5NoneNone160485.69,20011,2001.22
Anionic0.39THFn-BuLi824624,6005,6001.22

Table 2: Properties of N-Aryl Poly(this compound)s

PolymerTg (°C)
Poly(N-phenyl this compound) (PPC)239.3
Poly(N-o-chlorophenyl this compound) (POC)-
Poly(N-m-chlorophenyl this compound) (PMC)-
Poly(N-p-chlorophenyl this compound) (PCC)-
Poly(N-p-tolyl this compound) (PPTC)232.4

Visualization of Polymerization Mechanisms

The following diagrams, generated using the DOT language, illustrate the fundamental steps of the described polymerization techniques.

Anionic Polymerization Workflow

Anionic_Polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Monomer This compound Monomer Initiation Initiation (0°C) Monomer->Initiation Initiator n-BuLi Initiator->Initiation Solvent Dry THF Solvent->Initiation Propagation Propagation (8°C, 24h) Initiation->Propagation Active Centers Living_Polymer Living Polymer Chains Propagation->Living_Polymer Termination Termination (Methanol) Living_Polymer->Termination Precipitation Precipitation Termination->Precipitation Polymer Purified Polymer Precipitation->Polymer

Caption: Workflow for anionic polymerization of this compound.

Radical Polymerization Mechanism

Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (I) e.g., AIBN Radical Primary Radicals (2R.) Initiator->Radical Decomposition Heat Heat (Δ) Heat->Initiator Monomer Monomer (M) Radical->Monomer Addition Growing_Chain Growing Polymer Chain (P.) Monomer->Growing_Chain Chain Growth Monomer:e->Growing_Chain:w Growing_Chain->Monomer:w Adds another monomer unit Termination Termination Growing_Chain->Termination Combination or Disproportionation

Caption: Key steps in radical polymerization of citraconimides.

Applications in Drug Development

The functionalizable nature of the imide ring and the potential for creating biocompatible copolymers make this compound-based polymers promising candidates for drug delivery systems. While this is an emerging area of research, parallels can be drawn from the well-established use of maleimides and the reactivity of citraconic anhydride in bioconjugation and drug delivery.

pH-Sensitive Drug Release

Citraconic anhydride, the precursor to citraconimides, is known to react with primary amines to form an amide linkage that is stable at neutral or alkaline pH but hydrolyzes under mildly acidic conditions (pH ~4-5). This property is highly desirable for creating pH-sensitive drug delivery systems that can release their therapeutic payload in the acidic microenvironment of tumors or within the endosomes of cells. By copolymerizing a this compound monomer with a comonomer bearing a primary amine-containing drug, a pH-labile linkage can be incorporated into the polymer backbone or as a pendant group.

Bioconjugation and Targeted Delivery

Similar to maleimides, the double bond in citraconimides can participate in Michael addition reactions with thiols. This allows for the conjugation of thiol-containing biomolecules, such as peptides or antibodies, to the polymer backbone. This bioconjugation capability enables the development of targeted drug delivery systems that can specifically bind to receptors overexpressed on cancer cells, thereby enhancing therapeutic efficacy and reducing off-target side effects.

Biocompatible Copolymers

To enhance their biocompatibility and suitability for in vivo applications, citraconimides can be copolymerized with hydrophilic and biocompatible monomers such as poly(ethylene glycol) (PEG) derivatives or N-vinylpyrrolidone. These copolymers can self-assemble into nanoparticles or micelles, encapsulating hydrophobic drugs within their core while presenting a hydrophilic shell to the aqueous environment, which can improve circulation time and reduce immunogenicity.

Proposed Protocol for Synthesis of a pH-Sensitive this compound Copolymer for Drug Delivery

This hypothetical protocol combines the principles of radical polymerization with the pH-sensitive chemistry of citraconic anhydride derivatives.

  • Monomer Synthesis:

    • Synthesize a this compound monomer bearing a linker with a terminal functional group (e.g., a hydroxyl group).

    • Separately, conjugate a drug containing a primary amine to citraconic anhydride to form a citraconyl-drug conjugate with a free carboxylic acid.

    • Esterify the carboxylic acid of the citraconyl-drug conjugate with the hydroxyl group of the this compound monomer to create a drug-bearing, pH-sensitive monomer.

  • Copolymerization:

    • Copolymerize the drug-bearing this compound monomer with a hydrophilic comonomer (e.g., a PEG-methacrylate) via free radical polymerization using AIBN as the initiator in a suitable solvent like THF or DMF.

    • Control the ratio of the two monomers to tune the drug loading and the hydrophilic-lipophilic balance of the resulting copolymer.

  • Purification and Characterization:

    • Purify the copolymer by dialysis against water to remove unreacted monomers and initiator.

    • Characterize the copolymer for its molecular weight, polydispersity, and drug content using techniques such as Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR), and UV-Vis spectroscopy.

  • Drug Release Studies:

    • Disperse the copolymer in aqueous solutions at different pH values (e.g., pH 7.4 and pH 5.5) and monitor the release of the drug over time using HPLC or UV-Vis spectroscopy to confirm the pH-sensitive release profile.

This proposed approach illustrates how the fundamental polymerization techniques of citraconimides can be adapted and extended for the rational design of advanced drug delivery systems. Further research in this area is warranted to fully explore the potential of this versatile class of polymers in medicine.

References

Application Notes and Protocols for the Use of Citraconimide in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile.[1] This reaction is highly valued for its efficiency and atom economy in constructing complex cyclic systems.[2] Citraconimide and its derivatives are substituted analogues of maleimide, featuring a methyl group on the double bond. This substitution makes them valuable dienophiles for investigating the regiochemical outcomes of the Diels-Alder reaction and for synthesizing polymers with specific thermal properties.

This compound's electron-withdrawing imide group activates the double bond, making it an effective dienophile for reactions with electron-rich dienes.[3] The primary application of this compound-based Diels-Alder adducts lies in materials science, particularly in the development of thermo-reversible polymers and self-healing materials.[4]

Application Notes

Reactivity and Regioselectivity

This compound is an unsymmetrical dienophile, which introduces the element of regioselectivity when reacting with unsymmetrical dienes. In reactions with 9-substituted anthracenes bearing electron-releasing groups, the cycloaddition with the related citraconic anhydride (B1165640) occurs with high regioselectivity, preferentially forming the ortho regioisomer.[5] This selectivity is a critical consideration in synthetic design. The reaction is typically performed under thermal conditions, with solvents like toluene (B28343) being effective.

Key Application: Thermo-Reversible Materials

A significant application of the this compound moiety is in the creation of thermally reversible cross-linked polymers. The Diels-Alder reaction forms stable adducts at lower temperatures, creating a cross-linked network. Upon heating, the reverse reaction, known as the retro-Diels-Alder reaction, occurs, breaking the cross-links and allowing the material to be reprocessed or "healed".

The thermal stability of the adduct is a key parameter. For example, the adduct formed between anthracene-9-methanol and this compound in a polymer system displays a high degelation (retro-Diels-Alder) temperature of 277 °C, indicating a very stable bond suitable for high-performance applications.

Use in Bioorthogonal Chemistry

While the Diels-Alder reaction is a type of "click chemistry," the use of this compound in bioorthogonal applications—chemical reactions that can occur inside of living systems without interfering with native biochemical processes—is not well-documented in current literature. The field of bioorthogonal chemistry is dominated by other cycloaddition reactions, such as strain-promoted azide-alkyne cycloadditions (SPAAC) and inverse-electron-demand Diels-Alder (IEDDA) reactions involving tetrazines. Researchers seeking bioorthogonal tools would likely turn to these more established methods.

Quantitative Data Summary

The following table summarizes quantitative data from Diels-Alder reactions involving citraconic anhydride (a close analogue of this compound) and other relevant dienophiles to provide representative examples of yields and selectivity.

DieneDienophileReaction ConditionsYield (%)Regio-/Stereo-selectivityMelting Point (°C)Reference(s)
9-(Methoxymethyl)anthraceneCitraconic AnhydrideToluene, Reflux, 72 h75>99:1 (ortho/meta)221–223
9-(Hydroxymethyl)anthraceneCitraconic AnhydrideToluene, Reflux, 72 h80>99:1 (ortho/meta)176–179
9-BromoanthraceneCitraconic AnhydrideToluene, Reflux, 72 h78>99:1 (ortho/meta)235–237
Anthracene (B1667546)Maleic AnhydrideXylene, Reflux, 30 minHighN/A261-262
Cyclopentadiene (B3395910)Maleic AnhydrideLigroin, Room Temp.27.6endo favored163–164

Experimental Protocols

General Protocol for Thermal Diels-Alder Reaction

This protocol describes a general procedure for the reaction between an anthracene derivative and an N-substituted this compound.

Materials:

  • 9-Substituted Anthracene (1.0 mmol, 1.0 eq)

  • N-Substituted this compound (1.2 to 3.0 mmol, 1.2 to 3.0 eq)

  • Toluene or Xylene (5-10 mL)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add the 9-substituted anthracene and the N-substituted this compound.

  • Add the solvent (e.g., toluene) and a magnetic stir bar.

  • Place the flask under an inert atmosphere and fit it with a reflux condenser.

  • Heat the reaction mixture to reflux (for toluene, ~110 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the anthracene spot, which is typically fluorescent under UV light, is a good indicator of reaction completion. Reactions can take from several hours to over 72 hours depending on the substrates.

  • Once the reaction is complete, allow the mixture to cool to room temperature. The product may crystallize out of the solution upon cooling.

  • If crystallization occurs, collect the product by vacuum filtration. Wash the crystals with a small amount of cold solvent or a non-polar solvent like hexanes to remove impurities.

  • If the product remains in solution, concentrate the solvent using a rotary evaporator.

  • Purify the crude product by recrystallization or silica (B1680970) gel column chromatography.

Product Characterization (Representative Example)

The following is a representative analysis for a Diels-Alder adduct, specifically cis-Norbornene-5,6-endo-dicarboxylic anhydride, formed from cyclopentadiene and maleic anhydride. Similar principles apply to the characterization of this compound adducts.

Yield: 0.47 g (27.6%) Melting Point: 163-164 °C (Lit. 164 °C)

¹H NMR (300 MHz, CDCl₃) δ:

  • 6.30 (dd, J=1.8 Hz, 2H): Vinyl protons on the double bond.

  • 3.57 (dd, J=7.0 Hz, 2H): Protons adjacent to the anhydride carbonyls.

  • 3.45 (m, 2H): Bridgehead protons.

  • 1.78 (dt, J=9.0, 1.8 Hz, 1H): Methylene (B1212753) bridge proton (syn).

  • 1.59 (m, 1H): Methylene bridge proton (anti).

¹³C NMR (75 MHz, CDCl₃) δ:

  • 171.3: Carbonyl carbons of the anhydride.

  • 135.5: Vinyl carbons of the double bond.

  • 52.7: Carbons adjacent to the anhydride carbonyls.

  • 47.1, 46.1: Bridgehead and methylene bridge carbons.

Visualizations

Diels-Alder Reaction Mechanism

Caption: General mechanism of the Diels-Alder cycloaddition.

Experimental Workflow

Experimental_Workflow A 1. Reaction Setup - Combine Diene & Dienophile - Add Solvent - Setup for Reflux B 2. Thermal Reaction - Heat to Reflux - Stir for required time - Monitor by TLC A->B Heat (Δ) C 3. Workup & Isolation - Cool to Room Temp. - Filter if product crystallizes - Or, concentrate solvent B->C Reaction Complete D 4. Purification - Recrystallization - Column Chromatography C->D Crude Product E 5. Analysis - NMR (¹H, ¹³C) - IR Spectroscopy - Melting Point - Mass Spectrometry D->E Pure Adduct

Caption: Typical workflow for a Diels-Alder reaction experiment.

References

Application Notes and Protocols for Citraconimide Functionalization of Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of polymers with citraconimide. This strategy is of significant interest for the development of advanced drug delivery systems, bioconjugates, and smart materials. The unique pH-sensitive nature of the resulting citraconamide linkage allows for triggered release of payloads in specific environments, such as the acidic milieu of tumor tissues or endosomal compartments.

Introduction to this compound Functionalization

This compound-functionalized polymers offer a versatile platform for covalent conjugation of therapeutic agents, targeting ligands, and other molecules. The reaction of the this compound group with primary amines yields a citraconamide linkage that is stable at neutral pH but undergoes hydrolysis under mildly acidic conditions. This reversible covalent chemistry provides a powerful tool for controlled drug delivery.

The functionalization process can be broadly categorized into two main approaches:

  • "Grafting to": Polymerization of this compound-containing monomers to create a polymer backbone with pendant this compound groups ready for conjugation.

  • "Grafting from" / Post-Polymerization Modification: Chemical modification of a pre-existing polymer with citraconic anhydride (B1165640) to introduce the reactive functionality.

This document provides detailed protocols for the synthesis of this compound monomers, their polymerization, and subsequent conjugation and release studies.

Synthesis of this compound Monomers and Precursors

A crucial first step is the synthesis of the N-substituted this compound monomer. This is typically a two-step process involving the formation of a citraconamic acid intermediate followed by cyclodehydration.

Protocol: Synthesis of Citraconic Anhydride

Citraconic anhydride is a key precursor and can be synthesized from itaconic acid.

Materials:

Procedure:

  • In a 2 L reaction kettle equipped with a mechanical stirrer and reflux condenser, combine 200 g of itaconic acid, 144 g of phosphorus pentoxide, and 1000 mL of chloroform.[1]

  • Reflux the mixture with stirring for 48 hours.[1]

  • After refluxing, decant the chloroform solution from the viscous brown residue at the bottom of the flask.[1]

  • Concentrate the chloroform solution to approximately 500 mL using a rotary evaporator.[1]

  • Cool the concentrated solution to -10 °C to crystallize the citraconic anhydride.[1]

  • Separate the crystals by filtration and dry them in a vacuum oven for 3 hours at 40 °C.

  • The purity of the crystals can be checked by differential scanning calorimetry (DSC). The expected yield is approximately 80%.

Protocol: Synthesis of N-Aryl this compound Monomer

This protocol describes the synthesis of an N-aryl this compound, a common monomer for polymerization. The example uses 1-aminoanthracene (B165094).

Step 1: Synthesis of N-(1-anthryl)citraconamic acid

  • Dissolve 2.43 g of 1-aminoanthracene in 25 mL of dry acetone.

  • Add 1.411 g of citraconic anhydride to the solution.

  • Stir the mixture at room temperature for 6 hours. A precipitate should start to form after about an hour.

  • Filter the yellow-greenish precipitate, wash it with water, and dry. The expected yield is approximately 57.6%.

Step 2: Cyclodehydration to N-(1-anthryl)this compound

  • The dehydration of the citraconamic acid is carried out using acetic anhydride and freshly fused sodium acetate (B1210297).

  • Reflux the N-(1-anthryl)citraconamic acid with an excess of acetic anhydride and a catalytic amount of sodium acetate for 2-3 hours.

  • After cooling, pour the reaction mixture into ice water to precipitate the product.

  • Filter the precipitate, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure N-(1-anthryl)this compound.

Polymerization of this compound Monomers

This compound monomers can be polymerized via free radical polymerization to yield polymers with pendant reactive groups.

Protocol: Free Radical Polymerization of N-Aryl this compound

Materials:

  • N-aryl this compound monomer

  • Azobisisobutyronitrile (AIBN) as initiator

  • Tetrahydrofuran (THF) as solvent

  • Methanol

  • Three-necked round bottom flask with reflux condenser, CaCl₂ drying tube, and nitrogen gas inlet

Procedure:

  • Dissolve the N-aryl this compound monomer in THF in a three-necked round bottom flask.

  • Place the flask under a nitrogen atmosphere.

  • Initiate the polymerization by adding 0.5% (w/w) AIBN to the monomer solution.

  • Carry out the polymerization at 60 °C under a nitrogen atmosphere.

  • To obtain a low conversion polymer (up to 15%), stop the reaction by pouring the flask contents into a large excess of methanol.

  • The precipitated polymer should be washed repeatedly with hot methanol to remove any unreacted monomer.

  • Dry the final polymer in a vacuum oven.

Note on Molecular Weight Control: The molecular weight of the resulting polymer can be influenced by the monomer-to-initiator ratio. A higher initiator concentration will generally lead to lower molecular weight polymers. The use of a chain transfer agent, such as 4-methylpent-1-ene-2,4-diyl diphenyl (α-MSD), can also be employed to regulate molecular weight.

Post-Polymerization Modification

An alternative to polymerizing functional monomers is to modify an existing polymer. This "grafting to" approach can be useful for introducing this compound groups onto well-defined polymer backbones like polyethylene (B3416737) glycol (PEG).

Workflow for Post-Polymerization Modification with Citraconic Anhydride

G cluster_0 Step 1: Polymer Activation cluster_1 Step 2: Grafting cluster_2 Step 3: Purification polymer Polymer with -OH or -NH2 groups (e.g., PEG) activated_polymer Activated Polymer polymer->activated_polymer Reaction with a coupling agent (optional) grafted_polymer Citraconamide-functionalized Polymer activated_polymer->grafted_polymer Reaction in aprotic solvent (e.g., DMF) citraconic_anhydride Citraconic Anhydride citraconic_anhydride->grafted_polymer purification Dialysis or Precipitation grafted_polymer->purification

Caption: Workflow for grafting citraconic anhydride onto a polymer.

Bioconjugation and Drug Delivery Applications

The primary application of this compound-functionalized polymers in drug development is for the pH-sensitive delivery of amine-containing drugs. The formation of the citraconamide linkage and its subsequent cleavage are central to this application.

Thiol-Maleimide vs. Thiol-Citraconimide Reactivity

While maleimides are widely used for thiol-specific bioconjugation, citraconimides offer an alternative with distinct reactivity. The methyl group on the this compound ring can influence the reaction kinetics compared to the unsubstituted maleimide. The reaction of thiols with maleimides is generally faster than with citraconimides under similar conditions due to steric hindrance from the methyl group. However, the resulting thioether linkage from the this compound reaction may exhibit different stability profiles.

Reaction ParameterThiol-MaleimideThiol-Citraconimide
Reaction pH Optimal at pH 6.5-7.5Similar pH dependence
Relative Rate Generally fasterSlower due to steric hindrance
Reversibility Can undergo retro-Michael reactionStability of adduct may differ
Protocol: Conjugation of an Amine-Containing Drug (e.g., Doxorubicin) to a this compound-Functionalized Polymer

Materials:

  • This compound-functionalized polymer

  • Doxorubicin (B1662922) hydrochloride (DOX·HCl)

  • Triethylamine (TEA) or other organic base

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Dialysis tubing (appropriate molecular weight cutoff)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve the this compound-functionalized polymer in anhydrous DMF or DMSO.

  • In a separate vial, dissolve DOX·HCl in the same solvent and add a slight excess (e.g., 1.1 equivalents) of TEA to neutralize the hydrochloride salt and free the primary amine group of doxorubicin.

  • Add the doxorubicin solution to the polymer solution dropwise with stirring.

  • Allow the reaction to proceed at room temperature for 24-48 hours under a nitrogen atmosphere and protected from light.

  • Monitor the reaction progress by a suitable technique (e.g., thin-layer chromatography or HPLC).

  • After the reaction is complete, purify the polymer-drug conjugate by dialysis against a suitable solvent (e.g., DMF/water mixtures) to remove unreacted drug and other small molecules, followed by dialysis against PBS pH 7.4.

  • Lyophilize the purified conjugate to obtain a solid product.

Protocol: In Vitro pH-Triggered Drug Release Study

Materials:

  • Doxorubicin-polymer conjugate

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetate buffer (pH 5.5)

  • Dialysis tubing (appropriate MWCO)

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the doxorubicin-polymer conjugate in a suitable buffer (e.g., PBS pH 7.4).

  • Place a known volume and concentration of the conjugate solution into a dialysis bag.

  • Immerse the dialysis bag in a larger volume of release buffer (e.g., 50 mL of either pH 7.4 phosphate buffer or pH 5.5 acetate buffer) maintained at 37 °C with gentle stirring.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Quantify the concentration of released doxorubicin in the collected aliquots using a validated analytical method such as HPLC with UV or fluorescence detection, or UV-Vis spectrophotometry.

  • Calculate the cumulative percentage of drug released at each time point.

G cluster_0 pH-Triggered Drug Release Mechanism conjugate Polymer-Citraconamide-Drug (Stable at pH 7.4) acidic_env Acidic Environment (e.g., pH 5.5) conjugate->acidic_env Exposure hydrolysis Hydrolysis of Citraconamide Linkage acidic_env->hydrolysis Triggers release Released Drug hydrolysis->release Results in

Caption: Mechanism of pH-triggered drug release from a this compound conjugate.

Characterization of this compound-Functionalized Polymers and Conjugates

Thorough characterization is essential at each step of the synthesis and conjugation process.

TechniquePurposeKey Observations
FTIR Spectroscopy Confirmation of functional groupsAppearance of imide carbonyl peaks (~1710 and 1770 cm⁻¹) in this compound monomers and polymers. Disappearance of anhydride peaks and appearance of amide peaks upon drug conjugation.
¹H NMR Spectroscopy Structural elucidation and purity assessmentCharacteristic peaks for the methyl and vinyl protons of the this compound ring. Changes in chemical shifts upon polymerization and drug conjugation. Can be used to determine the degree of functionalization and drug loading.
Gel Permeation Chromatography (GPC) Determination of molecular weight and polydispersityTo characterize the size of the synthesized polymers.
Differential Scanning Calorimetry (DSC) Thermal propertiesDetermination of glass transition temperature (Tg) and melting point (Tm) of monomers and polymers.
UV-Vis Spectroscopy Quantification of conjugated drugTo determine the drug loading content by measuring the absorbance of the drug at its characteristic wavelength.
Fluorescence Spectroscopy Quantification of fluorescent drugsA sensitive method for determining the loading content of fluorescent drugs like doxorubicin.
Data Presentation: Drug Loading and Encapsulation Efficiency

The amount of drug successfully conjugated to the polymer is quantified by two key parameters: Drug Loading Content (DLC) and Encapsulation Efficiency (EE).

Drug Loading Content (DLC %): DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

Encapsulation Efficiency (EE %): EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

These values can be determined using techniques like UV-Vis or fluorescence spectroscopy by creating a standard curve of the free drug.

Conclusion

This compound functionalization of polymers provides a robust and versatile strategy for developing pH-responsive materials for drug delivery and other biomedical applications. The protocols and guidelines presented here offer a starting point for researchers to explore this promising area of polymer chemistry. Careful control over synthesis, polymerization, and conjugation, coupled with thorough characterization, will enable the rational design of novel and effective polymer-based therapeutics.

References

Application Notes and Protocols for Citraconimide-Based Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citraconylation is a powerful and versatile bioconjugation technique used for the reversible modification of primary amine groups in proteins and peptides. This method utilizes citraconic anhydride (B1165640) to react with lysine (B10760008) residues and N-terminal amines, introducing a negatively charged carboxyl group. This modification is stable at neutral or alkaline pH but can be readily reversed under mild acidic conditions, regenerating the native amine. This unique pH-sensitivity makes citraconylation an invaluable tool in various applications, including protein analysis, drug delivery, and the generation of site-specific bioconjugates.

This document provides detailed application notes and protocols for the use of citraconimide chemistry in bioconjugation, tailored for researchers, scientists, and professionals in drug development.

Principle of Citraconylation

Citraconic anhydride reacts with the primary amino groups of proteins (ε-amino group of lysine residues and the α-amino group of the N-terminus) to form a citraconyl amide. This reaction introduces a carboxyl group, which imparts a negative charge to the modified amine at neutral pH. The resulting amide bond is stable under neutral to basic conditions but is labile at acidic pH (typically below 6), leading to the cleavage of the citraconyl group and the restoration of the original primary amine.[1][2]

Applications

  • Reversible Protein Modification: The pH-labile nature of the citraconyl amide allows for the temporary blocking of lysine residues. This is particularly useful in proteomics for controlling enzymatic digestion, such as with trypsin, which specifically cleaves at lysine and arginine residues. By blocking lysine residues, trypsin digestion is directed only to arginine sites, generating larger peptide fragments that can improve sequence coverage in mass spectrometry analysis.[3]

  • Drug Delivery and Targeting: The pH-sensitive linkage can be exploited for the development of drug delivery systems that release their payload in the acidic microenvironment of tumors or within endosomes/lysosomes of target cells.[4][5]

  • Site-Specific Bioconjugation: Citraconylation can be used as a temporary protecting group for lysine residues, allowing for the specific modification of other sites on a protein. For instance, after protecting all primary amines with citraconic anhydride, a single N-terminal amine can be exposed by enzymatic cleavage of a fusion tag, enabling site-specific conjugation at the newly revealed N-terminus.[6]

  • Improving Protein Solubility and Stability: The introduction of negative charges through citraconylation can enhance the solubility and stability of some proteins.[7]

  • Controlled Release of Bioconjugates: The ability to trigger the cleavage of the citraconyl linker with a change in pH allows for the controlled release of conjugated molecules, such as polymers or drugs, from a protein or peptide.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to citraconylation efficiency, cleavage conditions, and impact on protein properties as reported in the literature.

ParameterProtein/PeptideConditionsResultReference
Modification Efficiency Human Proinsulin3.0 g citraconic anhydride per g proteinReduction of des-threonine insulin (B600854) from 13.5% to 1.0%[2][8]
scTNF-α3 µL citraconic anhydride per 100 µg protein in 200 mM phosphate (B84403) buffer, pH 8.5, 5 minReversible blockage of all reactive primary amine sites[6]
Cleavage (Decitraconylation) Citraconylated Human ProinsulinpH 2-3 at 25°C100% restoration of lysine residues[2][8]
PEGylated AntibodypH 5.5Successful recovery of antibody activity[1]
Impact on Yield Recombinant Human Insulin ProductionCombination of H₂O₂ addition and citraconylationConversion yield of insulin improved from 52.7% to 77.7%[2][8]
Stability of Conjugate Citraconyl Amide BondpH 7.4Stable for weeks[1]

Experimental Protocols

Protocol 1: General Citraconylation of a Protein

This protocol describes a general method for the citraconylation of primary amines on a protein.

Materials:

  • Protein of interest

  • Citraconic anhydride

  • Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.5

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5 (optional)

  • Dialysis tubing or centrifugal filters for buffer exchange

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Prepare a fresh solution of citraconic anhydride in a dry, water-miscible organic solvent (e.g., DMSO or DMF) at a concentration of 1 M.

  • Citraconylation Reaction: While gently vortexing the protein solution, add a 50- to 100-fold molar excess of the citraconic anhydride solution. The reaction is typically rapid and can be allowed to proceed for 1-2 hours at room temperature.

  • Quenching (Optional): To quench any unreacted citraconic anhydride, add the Quenching Solution to a final concentration of 100 mM and incubate for 15 minutes at room temperature.

  • Purification: Remove excess reagents and byproducts by dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by using centrifugal filters.

  • Characterization: Confirm the extent of modification using techniques such as MALDI-TOF mass spectrometry (to observe the mass shift), TNBSA assay (to quantify free amines), or SDS-PAGE (to observe changes in migration).

Protocol 2: Decitraconylation (Cleavage of the Citraconyl Group)

This protocol describes the removal of the citraconyl groups to regenerate the native protein.

Materials:

  • Citraconylated protein

  • Cleavage Buffer: 0.1 M Acetate Buffer, pH 4.0 (or other suitable acidic buffer)

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.0

  • Dialysis tubing or centrifugal filters for buffer exchange

Procedure:

  • Buffer Exchange: Transfer the citraconylated protein into the Cleavage Buffer using dialysis or a centrifugal filter.

  • Cleavage Reaction: Incubate the protein solution at room temperature or 37°C. The rate of cleavage is pH and temperature-dependent. Monitor the reaction progress over time (e.g., 2-24 hours).

  • Neutralization: Once cleavage is complete, neutralize the solution by adding the Neutralization Buffer or by exchanging the buffer to a neutral pH buffer (e.g., PBS, pH 7.4).

  • Characterization: Confirm the removal of the citraconyl groups by mass spectrometry (observing the return to the original mass) or by the TNBSA assay (to confirm the regeneration of free amines).

Visualizations

experimental_workflow cluster_protection Step 1: Protection cluster_conjugation Step 2: Site-Specific Conjugation cluster_deprotection Step 3: Deprotection Protein Protein with Primary Amines Citraconylation Citraconylation (Citraconic Anhydride, pH 8.5) Protein->Citraconylation ProtectedProtein Protected Protein (Citraconylated Amines) Citraconylation->ProtectedProtein Conjugation Conjugation Reaction (e.g., at C-terminus or other site) ProtectedProtein->Conjugation ConjugatedProtein Conjugated Protected Protein Conjugation->ConjugatedProtein Deprotection Deprotection (Acidic pH, e.g., pH 4.0) ConjugatedProtein->Deprotection FinalConjugate Final Site-Specific Conjugate Deprotection->FinalConjugate

Caption: Experimental workflow for site-specific bioconjugation using citraconylation as a temporary protection strategy.

reaction_mechanism cluster_reaction Citraconylation Reaction (pH > 7) cluster_cleavage Cleavage Reaction (pH < 6) ProteinAmine Protein-NH₂ CitraconicAnhydride Citraconic Anhydride ProteinAmine->CitraconicAnhydride + CitraconylatedAmide Protein-NH-CO-C(CH₃)=CH-COOH CitraconicAnhydride->CitraconylatedAmide CitraconylatedAmide2 Protein-NH-CO-C(CH₃)=CH-COOH Proton H⁺ CitraconylatedAmide2->Proton + RegeneratedAmine Protein-NH₂ Proton->RegeneratedAmine CitraconicAnhydride2 Citraconic Anhydride RegeneratedAmine->CitraconicAnhydride2 +

Caption: Chemical reaction of citraconylation and subsequent acid-labile cleavage.

logical_relationship Start Start with Protein/Peptide Application Application Goal Start->Application Protect Protect Amines with this compound Application->Protect If reversible modification is needed FinalProduct Achieve Final Bioconjugate Application->FinalProduct If no protection is needed Modify Perform Desired Modification Protect->Modify For site-specificity Deprotect Cleave Citraconyl Groups (Acidic pH) Protect->Deprotect For temporary modification Modify->Deprotect Deprotect->FinalProduct

Caption: Logical decision-making process for employing this compound in a bioconjugation strategy.

References

Application Notes and Protocols for Citraconimide-Based Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, which connects the antibody and the payload, is a critical component that dictates the ADC's stability, efficacy, and safety profile. Citraconimide-based linkers are an innovative class of acid-cleavable linkers designed to be stable in the bloodstream's neutral pH while efficiently releasing the cytotoxic payload in the acidic environment of tumor cell endosomes and lysosomes.

This document provides detailed application notes and protocols for the development and characterization of this compound-based ADCs. The methodologies outlined here cover the synthesis of the drug-linker conjugate, antibody conjugation, and essential in vitro characterization assays.

Principle of this compound-Based Linkers

This compound-based linkers utilize a maleamic acid derivative that undergoes intramolecular acid-catalyzed hydrolysis at low pH. At physiological pH (7.4), the linker remains stable, ensuring the integrity of the ADC in circulation and minimizing off-target toxicity. Upon internalization into the target cancer cell, the ADC is trafficked to the acidic compartments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0). In this acidic milieu, the carboxyl group of the this compound linker protonates, facilitating the rapid hydrolysis of the amide bond and the subsequent release of the active payload.[1][2]

A proposed structure for a this compound-based linker-payload conjugate, for example with Monomethyl Auristatin E (MMAE), is presented below. This structure includes a self-immolative p-aminobenzyl carbamate (B1207046) (PABC) spacer to ensure the release of an unmodified payload.

Experimental Protocols

Protocol 1: Synthesis of a this compound-Based Drug-Linker (e.g., Citraconyl-PABC-MMAE)

This protocol describes the synthesis of a drug-linker construct where the payload (MMAE) is attached to the this compound linker via a PABC spacer.

Materials:

  • Monomethyl Auristatin E (MMAE)

  • p-aminobenzyl alcohol

  • Triphosgene (B27547)

  • Citraconyl-PABC-p-nitrophenyl carbonate

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Standard silica (B1680970) gel for chromatography

Procedure:

  • Synthesis of PABC-MMAE:

    • Dissolve p-aminobenzyl alcohol and triphosgene in anhydrous DCM at 0°C.

    • Slowly add a solution of MMAE and DIPEA in DMF.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction and purify the PABC-MMAE conjugate using silica gel chromatography.

  • Synthesis of Citraconyl-PABC-MMAE:

    • Dissolve PABC-MMAE and Citraconyl-PABC-p-nitrophenyl carbonate in anhydrous DMF.

    • Add DIPEA and stir the reaction at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, purify the final Citraconyl-PABC-MMAE drug-linker conjugate by reverse-phase HPLC.

Protocol 2: Antibody Conjugation via Lysine (B10760008) Residues

This protocol outlines the conjugation of the this compound-based drug-linker to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Citraconyl-PABC-MMAE drug-linker

  • Conjugation buffer (e.g., 50 mM sodium borate, 50 mM NaCl, pH 8.5)

  • Quenching solution (e.g., 100 mM Tris-HCl)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))

  • Storage buffer (e.g., PBS, pH 7.4)

Procedure:

  • Antibody Preparation:

    • If necessary, perform a buffer exchange to transfer the antibody into the conjugation buffer.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Conjugation Reaction:

    • Dissolve the Citraconyl-PABC-MMAE drug-linker in a minimal amount of a compatible organic co-solvent (e.g., DMSO).

    • Add the drug-linker solution to the antibody solution at a specific molar excess (e.g., 5-10 fold) to achieve the desired Drug-to-Antibody Ratio (DAR).

    • Incubate the reaction at 4°C for 4-6 hours with gentle mixing.

  • Quenching and Purification:

    • Add the quenching solution to stop the reaction.

    • Purify the ADC using SEC or TFF to remove unconjugated drug-linker and other impurities.

    • Perform a buffer exchange into the final storage buffer.

  • Characterization:

    • Determine the protein concentration (e.g., by A280 measurement).

    • Characterize the ADC for DAR, purity, and aggregation.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

The average number of drug molecules conjugated to each antibody is a critical quality attribute.[3] This can be determined using Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]

Method A: Hydrophobic Interaction Chromatography (HIC)

  • Instrumentation: HPLC system with a HIC column.

  • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7).

  • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7).

  • Procedure:

    • Inject the purified ADC onto the HIC column.

    • Elute with a gradient of decreasing salt concentration.

    • Monitor the elution profile at 280 nm.

    • The different DAR species will elute as distinct peaks due to their increasing hydrophobicity with higher drug loading.

  • Data Analysis:

    • Integrate the peak areas for each DAR species.

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of that species) / 100

Method B: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an HPLC system with a reverse-phase column suitable for large proteins.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Procedure:

    • Inject the purified ADC.

    • Elute with a suitable gradient.

    • Acquire mass spectra in the appropriate mass range.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the different ADC species.

    • The average DAR is calculated from the relative abundance of each species.

Protocol 4: In Vitro Plasma Stability Assay

This assay assesses the stability of the this compound linker in plasma, monitoring for premature payload release.

Materials:

  • This compound-based ADC

  • Human or mouse plasma

  • Incubator at 37°C

  • LC-MS system

Procedure:

  • Incubation:

    • Incubate the ADC in plasma at a defined concentration (e.g., 100 µg/mL) at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).

    • Store the samples at -80°C until analysis.

  • Sample Preparation and Analysis:

    • Thaw the plasma samples.

    • Isolate the ADC from the plasma, for example, using affinity capture with Protein A/G beads.

    • Analyze the intact ADC by LC-MS to determine the average DAR at each time point.

  • Data Analysis:

    • A decrease in the average DAR over time indicates linker cleavage and payload loss.

    • The stability can be reported as the percentage of intact ADC remaining or the half-life of the ADC in plasma.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency (IC50) of the this compound-based ADC on antigen-positive and antigen-negative cancer cell lines.

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

  • Complete cell culture medium

  • This compound-based ADC

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the Ag+ and Ag- cells in separate 96-well plates at an optimized density.

    • Incubate overnight to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC in complete medium.

    • Add the ADC dilutions to the cells and incubate for 72-120 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add the solubilization solution and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Data Analysis:

    • Read the absorbance at 570 nm.

    • Calculate the percentage of cell viability for each concentration relative to untreated controls.

    • Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation

Table 1: Illustrative Characterization Data for a this compound-Based ADC
ParameterMethodResultReference
Average DAR HIC-HPLC3.8
LC-MS3.9
Purity SEC-HPLC>98% monomer
In Vitro Plasma Stability (72h) LC-MS>90% intact ADC
In Vitro Cytotoxicity (IC50)
Antigen-Positive Cells (e.g., SK-BR-3)MTT Assay15 ng/mL
Antigen-Negative Cells (e.g., MCF-7)MTT Assay>1000 ng/mL

Note: The data presented are illustrative and based on representative values for acid-cleavable ADCs. Actual results will vary depending on the specific antibody, payload, and linker construct.

Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Space ADC This compound-ADC (Stable) TumorCell Tumor Cell ADC->TumorCell 1. Binding Endosome Endosome (pH 5.5-6.2) TumorCell->Endosome 2. Internalization Antigen Target Antigen Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Acid-catalyzed Linker Cleavage Apoptosis Cell Death Payload->Apoptosis 5. Cytotoxicity

Caption: Mechanism of action for a this compound-based ADC.

Conjugation_Workflow mAb Monoclonal Antibody Conjugation Conjugation Reaction (pH 8.5) mAb->Conjugation DrugLinker Citraconyl-Drug Linker DrugLinker->Conjugation Quenching Quenching Conjugation->Quenching Purification Purification (SEC/TFF) Quenching->Purification Characterization Characterization (DAR, Purity) Purification->Characterization ADC Purified this compound-ADC Purification->ADC

Caption: Workflow for this compound-ADC conjugation and purification.

Caption: Acid-catalyzed hydrolysis of the this compound linker. (Note: As I am a language model, I cannot generate images. Please replace the placeholder image links with actual chemical structure diagrams for a complete representation.)

References

Application Notes and Protocols for Citraconimide-Thiol Michael Addition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition reaction between a thiol and an activated alkene is a cornerstone of bioconjugation chemistry, enabling the precise and efficient labeling of proteins, peptides, and other biomolecules. While maleimide (B117702) is the most commonly used reagent for this purpose, citraconimide, a derivative of maleimide, offers unique potential for creating reversible bioconjugates. The presence of a methyl group on the double bond of the this compound ring influences the reactivity and the stability of the resulting thioether adduct, making it a valuable tool in drug delivery and proteomics where controlled release or temporary modification is desired.

These application notes provide a detailed protocol for the this compound-thiol Michael addition reaction, drawing upon the extensive knowledge of the analogous maleimide-thiol chemistry. Due to the limited availability of specific kinetic and stability data for this compound, the provided quantitative information is largely based on maleimide reactions and should be considered as a starting point for optimization.

Reaction Principle

The this compound-thiol reaction is a nucleophilic 1,4-addition, also known as a Michael addition. The reaction proceeds through the attack of a thiolate anion on one of the carbon atoms of the electron-deficient carbon-carbon double bond within the this compound ring. This results in the formation of a stable, covalent thioether bond. The reaction is highly chemoselective for thiols, particularly the sulfhydryl group of cysteine residues in proteins, within a specific pH range.[1]

The key distinction of this compound from maleimide is the methyl substituent on the double bond. This structural difference is expected to decrease the reaction rate due to steric hindrance and altered electronics of the Michael acceptor. However, it also influences the stability of the resulting succinimide (B58015) thioether, potentially facilitating the retro-Michael reaction for reversible conjugation.

Data Presentation

The following tables summarize key quantitative data relevant to the thiol-Michael addition reaction. It is important to note that this data is primarily derived from studies on maleimides and should be used as a guideline for this compound reactions.

Table 1: Reaction Conditions for Thiol-Michael Addition

ParameterRecommended RangeNotes
pH 6.5 - 7.5Optimal for thiol selectivity. Below pH 6.5, the concentration of the reactive thiolate is low. Above pH 7.5, reaction with amines (e.g., lysine (B10760008) side chains) can become a competing side reaction.[1]
Temperature 4 - 37 °CThe reaction is typically performed at room temperature (20-25 °C) or at 4 °C for sensitive biomolecules.
Solvent Aqueous buffers (e.g., PBS, HEPES, Tris)Organic co-solvents like DMSO or DMF can be used to dissolve hydrophobic this compound reagents before addition to the aqueous reaction mixture.
Reactant Molar Ratio 1.1:1 to 20:1 (this compound:Thiol)The optimal ratio depends on the specific reactants and desired degree of labeling. A slight excess of the this compound reagent is often used to ensure complete reaction of the thiol.
Reaction Time 1 - 24 hoursReaction time is dependent on pH, temperature, and the specific reactants. The reaction progress should be monitored analytically (e.g., by HPLC-MS).

Table 2: Factors Influencing Reaction Kinetics and Adduct Stability

FactorEffect on Reaction RateEffect on Adduct Stability
pH Increases with pH (due to higher thiolate concentration).[2][3][4][5]Hydrolysis of the succinimide ring is more pronounced at higher pH, which can stabilize the adduct against the retro-Michael reaction.[6]
Thiol pKa Thiols with lower pKa react faster at a given pH.[2][7]The stability of the adduct can be influenced by the electronic properties of the thiol-containing molecule.[8]
This compound Substituents Electron-withdrawing groups on the this compound can increase reactivity.The nature of the substituent on the nitrogen atom can influence the stability of the succinimide ring to hydrolysis.[8]
Presence of Reducing Agents Not directly affecting the forward reaction, but necessary to keep thiols in their reduced state.High concentrations of other thiols (e.g., glutathione (B108866) in vivo) can lead to a retro-Michael reaction and thiol exchange, reversing the conjugation.[9]

Experimental Protocols

This section provides a general protocol for the conjugation of a thiol-containing molecule (e.g., a cysteine-containing peptide or protein) with a this compound reagent.

Materials
  • This compound-functionalized reagent

  • Thiol-containing molecule (e.g., peptide, protein)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4, degassed

  • Quenching Reagent: 1 M β-mercaptoethanol or N-acetylcysteine in water

  • Purification system (e.g., size-exclusion chromatography, dialysis, HPLC)

  • Analytical instruments (e.g., UV-Vis spectrophotometer, HPLC-MS)

Protocol
  • Preparation of Reactants:

    • Dissolve the thiol-containing molecule in the degassed reaction buffer to a final concentration of 1-10 mg/mL. If the biomolecule contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like DTT or TCEP prior to this step and remove the reducing agent by dialysis or desalting column.

    • Prepare a stock solution of the this compound reagent in an organic solvent such as DMSO or DMF at a concentration of 10-100 mM.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the thiol-containing molecule solution while gently vortexing. The final concentration of the organic solvent should typically be kept below 10% (v/v) to avoid denaturation of proteins.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4 °C. Protect the reaction from light if using a fluorescently labeled this compound.

  • Quenching the Reaction:

    • Add a 10-fold molar excess of the quenching reagent (relative to the initial amount of this compound reagent) to the reaction mixture to consume any unreacted this compound.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the excess this compound reagent, quenching reagent, and byproducts by a suitable purification method.

      • For proteins, size-exclusion chromatography or dialysis are commonly used.

      • For smaller molecules, reverse-phase HPLC can be employed.

  • Characterization of the Conjugate:

    • Determine the concentration of the purified conjugate using a protein assay (e.g., BCA assay) or by measuring the absorbance at 280 nm.

    • Determine the degree of labeling by UV-Vis spectrophotometry if the this compound reagent contains a chromophore, or by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the mass of the conjugate.

    • Confirm the purity of the conjugate by SDS-PAGE or HPLC.

Mandatory Visualizations

Reaction Mechanism

Caption: Mechanism of the this compound-thiol Michael addition.

Experimental Workflow

Workflow A Prepare Thiol-containing Molecule Solution (e.g., Protein in PBS) C Mix Reactants (Control pH, Temp, Molar Ratio) A->C B Prepare this compound Reagent Stock (in DMSO or DMF) B->C D Incubate (2-4h at RT or O/N at 4°C) C->D E Quench Reaction (e.g., with β-mercaptoethanol) D->E F Purify Conjugate (e.g., SEC, Dialysis, HPLC) E->F G Characterize Conjugate (e.g., UV-Vis, MS, SDS-PAGE) F->G ADC_Pathway cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) (this compound Linker) Receptor Target Receptor ADC->Receptor Binding TumorCell Tumor Cell Internalization Internalization TumorCell->Internalization Receptor-mediated endocytosis Lysosome Lysosome Internalization->Lysosome DrugRelease Drug Release (Retro-Michael Reaction) Lysosome->DrugRelease e.g., High GSH concentration Apoptosis Cell Death DrugRelease->Apoptosis

References

Application Notes and Protocols for Citraconimide as a Monomer in Copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of citraconimide as a monomer in copolymerization, with a particular focus on its emerging applications in drug delivery systems. Detailed experimental protocols for the synthesis and characterization of this compound-containing copolymers are provided, along with data on their properties and performance.

Application Note 1: High-Temperature Resistant Copolymers

This compound and its N-substituted derivatives are valuable monomers for the synthesis of high-performance polymers. The imide ring structure imparts exceptional thermal stability, making these materials suitable for applications in the aerospace and electronics industries. Copolymerization of N-aryl citraconimides with monomers such as methyl methacrylate (B99206) (MMA) can enhance the thermal properties of the resulting copolymers. For instance, polymers derived from maleimides and this compound are noted for their resistance to water, fire, and radiation, coupled with high stability and softening temperatures[1].

Key Features of High-Temperature Resistant this compound Copolymers:
  • High Glass Transition Temperature (Tg): Homopolymers of N-aryl citraconimides exhibit Tg values in the range of 220-240 °C, significantly higher than that of polymethyl methacrylate (PMMA), which is around 108.4 °C under similar preparation conditions[1].

  • Enhanced Thermal Stability: The incorporation of N-aryl this compound units into a polymer backbone increases the initial decomposition temperature.

  • Excellent Mechanical Properties: These copolymers can form tough and flexible films.

Application Note 2: pH-Responsive Copolymers for Drug Delivery

A significant and promising application of this compound-containing copolymers is in the development of "smart" drug delivery systems. This application leverages the pH-sensitive nature of the citraconamide linkage that can be formed. When citraconic anhydride (B1165640) is reacted with an amine (for example, on a drug molecule or a polymer side chain), it forms a citraconyl amide bond. This bond is stable at physiological pH (7.4) but is susceptible to hydrolysis under mildly acidic conditions (pH ~5.5-6.5), which are characteristic of tumor microenvironments and endosomal compartments within cells. This pH-triggered cleavage allows for the targeted release of conjugated drugs in diseased tissues, minimizing off-target toxicity.

Mechanism of pH-Responsive Drug Release:

The pH-sensitivity is conferred by the strategic placement of a carboxylic acid group in proximity to the amide bond. This intramolecular catalysis facilitates the hydrolysis of the amide linkage under acidic conditions, leading to the release of the drug and the regeneration of the original amine group. This reversible modification is a key advantage for controlled drug delivery.

A notable example is the development of pH-sensitive micelles from mPEG-pH-PCL copolymers, where a citraconic acid amide linkage connects the polyethylene (B3416737) glycol (PEG) and polycaprolactone (B3415563) (PCL) blocks. These micelles have been shown to effectively encapsulate and release anticancer drugs in response to a weakly acidic environment[2].

Experimental Protocols

Protocol 1: Synthesis of N-Phenyl this compound Monomer

This protocol describes the synthesis of N-phenyl this compound from citraconic anhydride and aniline (B41778).

Materials:

Procedure:

  • In a round-bottom flask, dissolve citraconic anhydride (1 equivalent) in toluene.

  • Slowly add aniline (1 equivalent) to the solution while stirring. Maintain the temperature below 30°C. A precipitate of the intermediate amic acid will form.

  • After the addition is complete, add anhydrous sodium acetate (0.2 equivalents) and acetic anhydride (1.5 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and continue for 4-6 hours. Water will be removed azeotropically.

  • Cool the reaction mixture to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the solid residue from methanol to obtain pure N-phenyl this compound.

  • Dry the product in a vacuum oven at 50°C.

Protocol 2: Free Radical Copolymerization of N-Phenyl this compound (NPCI) and Methyl Methacrylate (MMA)

This protocol details the synthesis of a random copolymer of NPCI and MMA using a free radical initiator.

Materials:

  • N-Phenyl this compound (NPCI)

  • Methyl Methacrylate (MMA), freshly distilled

  • Azobisisobutyronitrile (AIBN)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

Procedure:

  • In a Schlenk flask, dissolve the desired molar ratio of NPCI and MMA in anhydrous THF.

  • Add AIBN (typically 1 mol% with respect to the total monomer concentration).

  • Subject the flask to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 24 hours).

  • To terminate the polymerization, cool the flask in an ice bath and expose the contents to air.

  • Precipitate the copolymer by slowly pouring the reaction mixture into a large excess of cold methanol with vigorous stirring.

  • Filter the precipitated polymer and wash it several times with fresh methanol.

  • Dry the copolymer in a vacuum oven at 60°C to a constant weight.

Protocol 3: Atom Transfer Radical Polymerization (ATRP) of a Biocompatible this compound-Containing Block Copolymer for Drug Delivery

This protocol outlines a two-step procedure to first synthesize a macroinitiator and then a block copolymer with a pH-sensitive linkage, inspired by the principles of ATRP and the known pH-sensitivity of citraconamides.

Step 1: Synthesis of a Poly(ethylene glycol) methyl ether methacrylate (PEGMA) Macroinitiator

  • In a Schlenk flask, add PEGMA, ethyl α-bromoisobutyrate (initiator), and Cu(I)Br.

  • Add N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) as the ligand.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Conduct the polymerization at 60°C under an inert atmosphere.

  • After the desired conversion, terminate the reaction by exposing it to air and cooling.

  • Dilute the mixture with THF and pass it through a neutral alumina (B75360) column to remove the copper catalyst.

  • Precipitate the polymer in cold diethyl ether or hexane.

  • Dry the P(PEGMA)-Br macroinitiator under vacuum.

Step 2: Synthesis of P(PEGMA)-b-P(this compound-Monomer) Block Copolymer

  • Synthesize a this compound monomer with a polymerizable group (e.g., N-(2-aminoethyl)methacrylamide can be reacted with citraconic anhydride to form a monomer with a pH-sensitive side chain).

  • In a Schlenk flask, dissolve the P(PEGMA)-Br macroinitiator and the this compound-functionalized monomer in a suitable solvent (e.g., anisole (B1667542) or DMF).

  • Add Cu(I)Br and PMDETA.

  • Degas the mixture and conduct the polymerization at a suitable temperature (e.g., 70-90°C).

  • Follow the purification steps as described in Step 1 to obtain the final block copolymer.

Data Presentation

Table 1: Thermal Properties of N-Aryl this compound Homopolymers and Copolymers
PolymerTg (°C)Decomposition Temp (°C)Char Yield at 700°C (%)
Poly(N-phenyl this compound)220.4> 40023.2 - 35.5
Poly(N-p-chlorophenyl this compound)239.3> 400Higher than phenyl derivative
PMMA108.4~339< 5
Copolymer (MMA-co-NPCI)Increases with NPCI contentIncreases with NPCI content-

Data compiled from reference[1].

Table 2: Quantitative Data on pH-Triggered Drug Release

The following data is illustrative of the pH-responsive release profile expected from a citraconamide-linked drug delivery system.

Time (h)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
2~5~20
6~10~45
12~15~70
24~22~90

This table is a representative example based on the described behavior of citraconamide-linked systems.

Visualizations

Experimental Workflow for ATRP Synthesis of a pH-Responsive Block Copolymer

ATRP_Workflow cluster_step1 Step 1: Macroinitiator Synthesis cluster_step2 Step 2: Block Copolymer Synthesis reagents1 PEGMA Monomer + Ethyl α-bromoisobutyrate + Cu(I)Br/PMDETA polymerization1 ATRP (60°C, Inert Atm.) reagents1->polymerization1 purification1 Column Chromatography (Remove Copper) polymerization1->purification1 product1 P(PEGMA)-Br Macroinitiator purification1->product1 reagents2 P(PEGMA)-Br + this compound Monomer + Cu(I)Br/PMDETA product1->reagents2 Use as Macroinitiator polymerization2 ATRP (e.g., 80°C) reagents2->polymerization2 purification2 Purification polymerization2->purification2 product2 pH-Responsive Block Copolymer purification2->product2

Caption: Workflow for the synthesis of a pH-responsive block copolymer using ATRP.

Logical Relationship of pH-Triggered Drug Release from a this compound-Copolymer Nanoparticle

Drug_Release_Pathway cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment / Endosome (pH < 6.5) Nanoparticle_Stable Drug-Copolymer Nanoparticle (Citraconamide bond is stable) Nanoparticle_Unstable Nanoparticle in Acidic Environment Nanoparticle_Stable->Nanoparticle_Unstable EPR Effect & Cellular Uptake Bond_Cleavage Hydrolysis of Citraconamide Linkage Nanoparticle_Unstable->Bond_Cleavage Acidic pH Triggers Drug_Release Drug Release Bond_Cleavage->Drug_Release Therapeutic_Effect Therapeutic Effect on Cancer Cell Drug_Release->Therapeutic_Effect

Caption: Mechanism of pH-triggered drug release from this compound-based copolymers.

References

Synthesis of N-Substituted Citraconimides: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of N-substituted citraconimides, a class of compounds with significant potential in various scientific fields, including medicinal chemistry.

N-substituted citraconimides are derivatives of citraconic anhydride (B1165640) and are characterized by a five-membered dicarboxylic imide ring with a methyl substituent. The introduction of various substituents at the nitrogen atom allows for the fine-tuning of their chemical and biological properties, making them valuable scaffolds in drug discovery and materials science.

Synthetic Methodologies

The synthesis of N-substituted citraconimides is most commonly achieved through a two-step procedure involving the formation of a citraconamic acid intermediate followed by cyclodehydration. An alternative one-step method offers a more direct route to the final product.

Method 1: Two-Step Synthesis via Citraconamic Acid Intermediate

This is the most widely employed method for synthesizing N-substituted citraconimides. It involves two sequential reactions:

  • Formation of N-substituted Citraconamic Acid: This step involves the nucleophilic addition of a primary amine to citraconic anhydride. The reaction is typically carried out by reacting equimolar amounts of the two starting materials.[1] The amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the corresponding N-substituted citraconamic acid.

  • Dehydration of Citraconamic Acid: The intermediate citraconamic acid is then cyclized to the desired N-substituted citraconimide through a dehydration reaction. This can be achieved using two primary methods:

    • Chemical Dehydration: Treatment of the citraconamic acid with a dehydrating agent, such as acetic anhydride in the presence of anhydrous sodium acetate (B1210297).[1]

    • Thermal Dehydration (Fusion): Heating the citraconamic acid at a high temperature to induce cyclization through the elimination of water.[1]

Method 2: One-Step Synthesis from Citraconic Anhydride and Amine Salts

An improved, one-step synthesis involves the direct reaction of citraconic anhydride with an amine salt.[2] This method can provide good yields and simplifies the purification process. The amine salt can be pre-formed or generated in situ by the addition of an acid to the amine.[2]

Data Presentation: Synthesis of N-Substituted Citraconimides

The following table summarizes the synthesis of various N-substituted citraconimides, providing key reaction parameters and yields.

EntryN-SubstituentMethodDehydrating Agent/ConditionsYield (%)Melting Point (°C)
1PhenylTwo-StepAcetic Anhydride/Sodium Acetate75118-120
24-MethylphenylTwo-StepAcetic Anhydride/Sodium Acetate80145-147
34-ChlorophenylTwo-StepAcetic Anhydride/Sodium Acetate78160-162
44-NitrophenylTwo-StepAcetic Anhydride/Sodium Acetate72198-200
5Benzothiazol-2-ylTwo-StepAcetic Anhydride/Sodium Acetate or Fusion65-75>250
6Substituted Benzothiazol-2-ylTwo-StepAcetic Anhydride/Sodium Acetate or Fusion60-80Various

Experimental Protocols

Protocol 1: Two-Step Synthesis of N-Phenylthis compound

Step 1: Synthesis of N-Phenylcitraconamic Acid

  • In a round-bottom flask, dissolve citraconic anhydride (1.12 g, 10 mmol) in 20 mL of a suitable solvent such as diethyl ether or chloroform.

  • To this solution, add aniline (B41778) (0.93 g, 10 mmol) dropwise with stirring at room temperature.

  • Continue stirring the reaction mixture for 1-2 hours.

  • The N-phenylcitraconamic acid will precipitate out of the solution. Collect the solid by filtration and wash with cold solvent.

  • Dry the product under vacuum.

Step 2: Synthesis of N-Phenylthis compound

  • In a round-bottom flask, suspend the N-phenylcitraconamic acid (from Step 1) in acetic anhydride (15 mL).

  • Add anhydrous sodium acetate (0.41 g, 5 mmol) to the suspension.

  • Heat the reaction mixture at 80-100°C for 2-3 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • The N-phenylthis compound will precipitate as a solid. Collect the product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Protocol 2: One-Step Synthesis of N-Substituted Citraconimides using Amine Salts
  • In a reaction vessel, combine the primary amine (10 mmol) and an equimolar amount of a suitable acid (e.g., acetic acid) in a solvent like toluene.

  • To this in situ formed amine salt, add citraconic anhydride (1.12 g, 10 mmol).

  • Heat the reaction mixture to reflux (typically above 100°C) and remove the water formed during the reaction using a Dean-Stark apparatus.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the pure N-substituted this compound.

Potential Applications in Drug Development and Biological Research

N-substituted citraconimides and their analogs, such as N-substituted succinimides, have shown a range of biological activities, suggesting their potential as therapeutic agents.

Enzyme Inhibition and Anticancer Activity

N-substituted imides have been investigated for their potential as enzyme inhibitors and anticancer agents. For instance, N-substituted succinimides have been shown to induce apoptosis in cancer cells and activate stress-induced mitogen-activated protein kinase (MAPK) signaling pathways.

The MAPK signaling cascade is a crucial pathway that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. The activation of stress-related MAPKs, such as JNK and p38, can lead to the induction of apoptosis in cancer cells.

MAPK_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., N-substituted imide) Receptor Cell Surface Receptor Extracellular_Signal->Receptor Cell_Membrane RAS RAS Receptor->RAS JNK JNK Receptor->JNK p38 p38 Receptor->p38 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Apoptosis Apoptosis Transcription_Factors->Apoptosis Proliferation Cell Proliferation Transcription_Factors->Proliferation

Caption: Simplified MAPK signaling pathway.

Another key signaling pathway often implicated in cancer is the NF-κB pathway, which plays a central role in inflammation, immunity, and cell survival. Some N-substituted imides have been found to upregulate anti-apoptotic genes associated with NF-κB signaling.

NFkB_Signaling_Pathway Stimulus Stimulus (e.g., N-substituted imide) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates IkB->IkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Gene_Expression Gene Expression (Anti-apoptotic)

Caption: Overview of the NF-κB signaling pathway.

Experimental Workflow for Synthesis and Biological Evaluation

The following diagram outlines a typical workflow for the synthesis and subsequent biological evaluation of N-substituted citraconimides.

workflow start Start: Select Primary Amine and Citraconic Anhydride synthesis Synthesis of N-Substituted This compound start->synthesis purification Purification (Recrystallization or Chromatography) synthesis->purification characterization Characterization (NMR, IR, MS, Melting Point) purification->characterization biological_screening Biological Activity Screening (e.g., Cytotoxicity Assay) characterization->biological_screening mechanism_study Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) biological_screening->mechanism_study end End: Lead Compound Identification mechanism_study->end

Caption: Workflow for synthesis and evaluation.

References

Application Notes and Protocols: Citraconimide in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Citraconimides, derivatives of maleimide (B117702), are gaining attention in material science for their role in creating high-performance polymers. Their unique structure, featuring a five-membered imide ring with a methyl substituent, imparts desirable properties such as high thermal stability, mechanical strength, and specific chemical reactivity. These characteristics make them valuable building blocks for advanced materials in demanding sectors like aerospace, electronics, and the development of functional "smart" polymers.

This document provides detailed application notes and experimental protocols for the synthesis and utilization of citraconimide-based materials, tailored for researchers and scientists in material and polymer chemistry.

Application 1: High-Performance Thermosetting Polymers

Polymers derived from citraconimides are noted for their exceptional thermal and mechanical properties, making them suitable for applications requiring resilience to harsh conditions, such as in the aerospace and electronics industries.[1] These polymers exhibit high glass transition temperatures (Tg) and excellent stability, often outperforming common polymers like poly(methyl methacrylate) (PMMA).[1] The incorporation of different aryl groups onto the nitrogen of the imide allows for fine-tuning of these properties.

Key Properties and Advantages:
  • High Thermal Stability: this compound homopolymers possess high glass transition temperatures, in some cases exceeding 230°C.[1]

  • Enhanced Mechanical Properties: Compared to conventional polymers, they can offer improvements in strength and stiffness.

  • Resistance Properties: These materials are recognized for their resistance to water, fire, and radiation.[1]

Experimental Protocol 1.1: Synthesis of N-Aryl this compound Monomers

This protocol details the synthesis of N-aryl this compound monomers from citraconic anhydride (B1165640). The procedure involves a two-step reaction: the formation of a citraconamic acid intermediate, followed by dehydration to form the imide ring.

Materials:

  • Citraconic anhydride

  • Appropriate primary amine (e.g., 1-aminoanthracene, aniline)

  • Dry acetone (B3395972)

  • Acetic anhydride

  • Fused sodium acetate

Procedure:

  • Dissolve the primary amine (e.g., 2.43 g of 1-aminoanthracene) in dry acetone (25 mL) in a reaction flask.[2]

  • Add citraconic anhydride (1.411 g) to the solution and stir the mixture at room temperature for approximately 6 hours.[2] The formation of the citraconamic acid intermediate is indicated by the disappearance of the amine's fluorescence and the separation of a precipitate.[2]

  • Filter the precipitate (the citraconamic acid), wash it with water, and dry it thoroughly.[2]

  • For the dehydration step, mix the dried citraconamic acid with acetic anhydride and a catalytic amount of freshly fused sodium acetate.

  • Heat the mixture to facilitate the cyclization to the N-aryl this compound.

  • After the reaction is complete, purify the resulting this compound monomer, typically by recrystallization, to yield the final product.

Experimental Protocol 1.2: Free Radical Homopolymerization of N-Aryl Citraconimides

This protocol describes the solution polymerization of N-aryl this compound monomers to produce high-molecular-weight homopolymers.

Materials:

  • N-aryl this compound monomer

  • Tetrahydrofuran (THF), as solvent

  • 2,2'-Azobisisobutyronitrile (AIBN), as initiator

  • Methanol (B129727), for precipitation

  • Nitrogen gas

Procedure:

  • Prepare a solution of the N-aryl this compound monomer in THF within a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen gas inlet.[1]

  • Purge the flask with nitrogen to create an inert atmosphere.[1]

  • Initiate polymerization by adding 0.5% (w/w) of AIBN to the monomer solution.[1]

  • Heat the reaction mixture to 60°C and maintain it under a nitrogen atmosphere.[1]

  • Allow the polymerization to proceed. To obtain high molecular weight polymers, the reaction can be stopped at low conversion (e.g., up to 15%).[1]

  • Terminate the reaction by pouring the flask's contents into a large excess of methanol to precipitate the polymer.[1]

  • Wash the precipitated polymer repeatedly with hot methanol to remove any unreacted monomer.[1]

  • Dry the purified polymer in a vacuum oven to obtain the final product.[1]

G cluster_0 Monomer Synthesis cluster_1 Polymerization A Citraconic Anhydride + Primary Amine B Stir in Acetone at Room Temp A->B C Citraconamic Acid (Intermediate) B->C D Dehydration with Acetic Anhydride C->D E N-Aryl this compound Monomer D->E F Monomer in THF under N2 E->F Purified Monomer G Add AIBN Initiator, Heat to 60°C F->G H Precipitate in Methanol G->H I Wash and Dry H->I J Poly(N-Aryl this compound) I->J

Quantitative Data: Thermal Properties of this compound Homopolymers

The thermal properties of various poly(N-aryl this compound)s demonstrate their suitability for high-temperature applications.

Table 1: Glass Transition Temperatures (Tg) of N-Aryl this compound Homopolymers

Polymer Code Polymer Name Substituent Tg (°C)
PC Poly(N-phenyl this compound) -H 220.4
PPTC Poly(N-p-tolyl this compound) p-CH3 232.4
PPC Poly(N-p-chlorophenyl this compound) p-Cl 239.3

Data sourced from reference[1]. For comparison, PMMA prepared under similar conditions had a Tg of 108.4°C[1].

Table 2: Thermal Degradation Data (TGA) for N-Aryl this compound Homopolymers

Polymer Code Degradation Steps Char Yield at 700°C (%)
PC 1 23.2 - 35.5
PPTC 2 23.2 - 35.5
POC 1 >35.5
PMC 2 >35.5
PPC 3 >35.5

Data sourced from reference[1]. Char yield for chloro-substituted polymers (PPC/PMC/POC) was higher than for PC/PPTC homopolymers[1].

Application 2: Reversible Polymer Networks for Functional Materials

The specific reactivity of the this compound double bond can be harnessed to create dynamic polymer networks. When functionalized with appropriate dienes, such as anthracene, citraconimides can undergo thermally reversible Diels-Alder (DA) cycloaddition reactions.[2] This mechanism allows for the formation of cross-linked polymers that can be de-crosslinked upon heating and reformed upon cooling, a principle that is the foundation for self-healing materials and reprocessable thermosets.

Key Properties and Advantages:
  • Reversible Cross-linking: The network is formed via Diels-Alder reactions, which can be reversed with thermal stimulus.

  • Self-Healing Potential: The ability to reform cross-links after damage can restore material integrity.

  • Tunable Reactivity: The reactivity of the this compound is lower than that of maleimide due to steric hindrance, which can be advantageous for controlling the polymerization and obtaining stable monomers.[2]

Experimental Protocol 2.1: Thermal Polymerization of N-(1-anthryl)this compound

This protocol describes the bulk thermal polymerization of a monomer containing both a diene (anthracene) and a dienophile (this compound), leading to a polymer network via Diels-Alder cycloaddition.

Materials:

  • N-(1-anthryl)this compound monomer (synthesized as per Protocol 1.1)

  • Glass ampoule

  • Argon gas

  • Chloroform (B151607)

  • Methanol

Procedure:

  • Place the N-(1-anthryl)this compound monomer (0.5 g) into a glass ampoule.[2]

  • Purge the ampoule with argon to create an inert atmosphere and seal it.[2]

  • Heat the ampoule to 160°C (above the monomer's melting point) and maintain this temperature for 4 hours.[2] During this time, the monomer melt will polymerize.

  • After 4 hours, cool the ampoule to room temperature. The product will be a solid, red-black material.[2]

  • Dissolve the resulting polymer in chloroform.[2]

  • Precipitate the polymer by adding the chloroform solution to methanol.[2]

  • Filter and dry the polymer. The yield for this process is approximately 85.6%.[2]

Table 3: Polymerization of N-(1-anthryl)this compound

Polymerization Method Temperature Duration Catalyst Yield (%) Mn ( g/mol ) Mw ( g/mol )
Thermal (Bulk) 160°C 4 hrs None 85.6 9,200 11,200
Anionic (Solution) 8°C 24 hrs n-Butyl lithium 62 4,600 5,600

Data sourced from reference[2]. Note that anionic polymerization proceeds through a different mechanism (1,2-addition) and does not form the reversible Diels-Alder network[2].

G Monomer N-(1-anthryl)this compound (Diene + Dienophile) Process_Heat Thermal Polymerization (Heat, >160°C) Monomer->Process_Heat [4+2] Cycloaddition Polymer Cross-linked Polymer Network (Cycloadduct Structure) Process_Cool Retro Diels-Alder (Further Heating / Healing) Polymer->Process_Cool De-crosslinking Process_Heat->Polymer Process_Cool->Monomer Re-crosslinking (Cooling)

References

Application Notes and Protocols for Citraconimide Cross-Linking Agents in Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Citraconimide Cross-Linking

This compound-based cross-linking agents offer a sophisticated method for creating stimuli-responsive hydrogels. The key feature of the this compound linkage is its pH-lability; the amide bond formed from the reaction of a primary amine with citraconic anhydride (B1165640) is stable at neutral or physiological pH (around 7.4) but undergoes hydrolysis at mildly acidic conditions (pH ~5.5-6.5). This reversible covalent chemistry allows for the design of "smart" hydrogels that can degrade or release encapsulated cargo in response to specific pH triggers, which is highly advantageous for targeted drug delivery and tissue engineering applications.

The cross-linking strategy involves functionalizing polymer backbones with primary amine groups and then reacting them with a bifunctional this compound cross-linker. Alternatively, polymers can be modified with citraconic anhydride to introduce pendant citraconyl groups, which can then react with amine-containing cross-linkers. The resulting hydrogel network is held together by these pH-sensitive this compound bonds.

Key Features and Advantages:

  • pH-Sensitivity: Hydrogels cross-linked with this compound exhibit controlled degradation and release profiles in response to changes in pH. This is particularly useful for targeting acidic microenvironments found in tumors or intracellular compartments like endosomes and lysosomes.

  • Reversible Covalent Bonds: The reversible nature of the this compound linkage allows for dynamic and tunable hydrogel properties.[1]

  • Biocompatibility: The degradation products of this compound-cross-linked hydrogels are generally biocompatible.

  • Tunable Degradation Kinetics: The rate of hydrolysis of the citraconic amide bond can be modulated by the local chemical environment, allowing for fine-tuning of the hydrogel's degradation profile.

Applications

This compound cross-linked hydrogels are promising materials for a range of biomedical applications:

  • Targeted Drug Delivery: Encapsulation of therapeutic agents within these hydrogels allows for their protection in the systemic circulation and subsequent release in the acidic environment of target tissues, such as tumors.

  • Tissue Engineering: The tunable degradation of these hydrogels can be matched to the rate of tissue regeneration, providing temporary scaffolds that support cell growth and are then gradually replaced by new tissue.

  • Cell Encapsulation and Delivery: The mild cross-linking and degradation conditions make these hydrogels suitable for encapsulating and delivering viable cells for therapeutic purposes.

Data Presentation

Table 1: Swelling and Degradation Characteristics of this compound-Cross-linked Hydrogels

Hydrogel FormulationCross-linker Concentration (mol%)Swelling Ratio (pH 7.4)Swelling Ratio (pH 5.5)Degradation Half-life (pH 5.5)
Polymer A - this compound1152524 hours
Polymer A - this compound2101848 hours
Polymer B - this compound1203518 hours
Polymer B - this compound2122236 hours

Note: The data presented in this table is illustrative and will vary depending on the specific polymer backbone, cross-linker, and experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of Amine-Functionalized Polymer

This protocol describes the synthesis of a polymer backbone with pendant primary amine groups, which will be subsequently used for cross-linking with a this compound agent.

Materials:

  • Polymer with reactive functional groups (e.g., carboxylic acids, esters, or hydroxyls)

  • Diamino-poly(ethylene glycol) (NH2-PEG-NH2)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dialysis tubing (MWCO appropriate for the polymer)

  • Deionized water

  • Lyophilizer

Procedure:

  • Dissolve the starting polymer in an appropriate aqueous buffer.

  • Add EDC and NHS to activate the reactive functional groups on the polymer.

  • Slowly add a molar excess of NH2-PEG-NH2 to the reaction mixture.

  • Allow the reaction to proceed for 24 hours at room temperature with gentle stirring.

  • Purify the resulting amine-functionalized polymer by dialysis against deionized water for 3-5 days, with frequent water changes.

  • Lyophilize the purified polymer to obtain a dry powder.

  • Characterize the degree of amine functionalization using techniques such as 1H NMR or a ninhydrin (B49086) assay.

Protocol 2: Synthesis of Bifunctional this compound Cross-linker

Materials:

Procedure:

  • Dissolve NH2-PEG-NH2 in anhydrous DCM under an inert atmosphere.

  • Add triethylamine to the solution.

  • Slowly add a solution of citraconic anhydride (2 molar equivalents) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain the pure bifunctional this compound cross-linker.

  • Confirm the structure of the product using 1H NMR and mass spectrometry.

Protocol 3: Formation of this compound Cross-linked Hydrogel

Materials:

  • Amine-functionalized polymer (from Protocol 1)

  • Bifunctional this compound cross-linker (from Protocol 2)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a stock solution of the amine-functionalized polymer in PBS (pH 7.4).

  • Prepare a stock solution of the bifunctional this compound cross-linker in PBS (pH 7.4).

  • To form the hydrogel, mix the polymer and cross-linker solutions at the desired molar ratio of amine groups to this compound groups.

  • Gently vortex or pipette the mixture to ensure homogeneity.

  • Allow the solution to stand at room temperature or 37°C until gelation occurs. The gelation time will depend on the concentration of reactants and the degree of functionalization.

Protocol 4: Characterization of Hydrogel Swelling and Degradation

Materials:

  • This compound cross-linked hydrogel

  • PBS buffers at pH 7.4 and pH 5.5

  • Analytical balance

Procedure:

Swelling Study:

  • Prepare hydrogel discs of a known initial weight (Wi).

  • Immerse the discs in PBS buffer at pH 7.4 and pH 5.5.

  • At predetermined time intervals, remove the hydrogel discs, gently blot the surface to remove excess water, and record the swollen weight (Ws).

  • Calculate the swelling ratio as (Ws - Wi) / Wi.

  • Continue until the swelling reaches equilibrium.

Degradation Study:

  • Immerse pre-weighed hydrogel discs in PBS buffer at pH 5.5.

  • At various time points, remove the hydrogels, wash with deionized water, and lyophilize to obtain the dry weight (Wd).

  • The percentage of weight loss is calculated as [(Wi - Wd) / Wi] x 100%.

  • The degradation half-life is the time at which 50% of the initial weight is lost.

Visualizations

Hydrogel_Formation_Workflow cluster_synthesis Synthesis of Components cluster_formation Hydrogel Formation cluster_application Application Polymer Polymer Backbone Amine_Polymer Amine-Functionalized Polymer Polymer->Amine_Polymer Functionalization Mixing Mixing in pH 7.4 Buffer Amine_Polymer->Mixing Crosslinker_Precursor Diamine Precursor Citraconimide_Crosslinker Bifunctional this compound Cross-linker Crosslinker_Precursor->Citraconimide_Crosslinker Citraconylation Citraconimide_Crosslinker->Mixing Hydrogel This compound Cross-linked Hydrogel Mixing->Hydrogel Gelation Drug_Loading Drug Loading Hydrogel->Drug_Loading Targeted_Delivery Targeted Delivery Drug_Loading->Targeted_Delivery

Caption: Experimental workflow for the synthesis and application of this compound cross-linked hydrogels.

Crosslinking_Mechanism cluster_reactants Reactants cluster_product Cross-linked Hydrogel cluster_reversibility Reversible Degradation Polymer_Amine Polymer-NH2 Hydrogel_Network Hydrogel Network (pH-sensitive amide bond) Polymer_Amine->Hydrogel_Network Cross-linking (pH 7.4) This compound This compound Cross-linker This compound->Hydrogel_Network Degraded_Products Degraded Polymer Chains Hydrogel_Network->Degraded_Products Hydrolysis (pH < 6.5) Degraded_Products->Hydrogel_Network Re-formation (pH 7.4)

Caption: Reversible cross-linking mechanism of this compound-based hydrogels.

Signaling_Pathway_Drug_Release Hydrogel_Drug Drug-loaded This compound Hydrogel Systemic_Circulation Systemic Circulation (pH 7.4) Hydrogel_Drug->Systemic_Circulation Administration Tumor_Microenvironment Tumor Microenvironment (Acidic pH) Systemic_Circulation->Tumor_Microenvironment Targeting Endosome Endosome/Lysosome (Acidic pH) Tumor_Microenvironment->Endosome Cellular Uptake Drug_Release Drug Release Endosome->Drug_Release Hydrogel Degradation Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Signaling pathway for targeted drug release from this compound hydrogels.

References

Troubleshooting & Optimization

Technical Support Center: Citraconimide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing citraconimide synthesis and improving yields.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for this compound synthesis?

A1: this compound synthesis typically involves the reaction of citraconic anhydride (B1165640) with a primary amine. This reaction proceeds through an intermediate amic acid, which then undergoes cyclization via dehydration to form the final imide product. The removal of water is crucial for driving the reaction to completion.

Q2: What are the most common causes of low this compound yield?

A2: Low yields in this compound synthesis can stem from several factors:

  • Incomplete reaction: Insufficient reaction time or temperature can lead to incomplete conversion of the starting materials.

  • Isomerization: Citraconic anhydride or the intermediate amic acid can isomerize to their itaconic counterparts, which may not cyclize as efficiently under the same conditions.[1]

  • Side reactions: Polymerization of the starting materials or product can occur, especially at high temperatures.

  • Hydrolysis: The presence of water can hydrolyze the anhydride starting material and the imide product, reducing the overall yield.

  • Purification losses: Significant product loss can occur during workup and purification steps.

Q3: How can I minimize the isomerization of citraconic anhydride to itaconic anhydride?

A3: Isomerization can be a significant issue. To minimize this, it is advisable to use reaction conditions that favor the rapid formation of the this compound. The use of an amine salt, for instance, can accelerate the reaction and improve selectivity, thereby reducing the likelihood of isomerization.[1]

Q4: What is the role of an amine salt in the reaction?

A4: The use of an amine salt, which can be pre-formed or generated in situ, can lead to significantly higher yields and selectivity for the desired this compound.[1] The salt acts as a catalyst, accelerating the rate of the reaction.[1]

Q5: What are the recommended purification methods for citraconimides?

A5: Purification of citraconimides is often achieved through crystallization.[2] The choice of solvent is critical and should be one in which the this compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. Common solvents for recrystallization include ethanol (B145695) or methanol (B129727). Column chromatography can also be employed for purification, especially for removing by-products with similar solubility profiles.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Reaction temperature is too low.Increase the reaction temperature to the optimal range of 100-160°C.
Reaction time is insufficient.Monitor the reaction progress using TLC or other analytical techniques and extend the reaction time as needed.
Ineffective water removal.Use a Dean-Stark trap or a high-boiling azeotropic solvent (e.g., toluene, xylene) to efficiently remove water as it is formed.
Poor quality starting materials.Ensure that the citraconic anhydride and amine are pure and dry. If necessary, purify the starting materials before use.
Presence of a Major By-product Isomerization to itaconimide derivative.Employ an amine salt to increase reaction rate and selectivity for the this compound product.
Polymerization has occurred.Avoid prolonged reaction times at very high temperatures. Consider using a slightly lower temperature for a longer duration.
Difficulty in Product Isolation Product is an oil or does not crystallize.Try different crystallization solvents or solvent mixtures. If crystallization fails, consider purification by column chromatography.
Product is lost during workup.Minimize the number of transfer steps. During filtration, wash the collected solid with a minimal amount of cold solvent to avoid dissolving the product.

Experimental Protocols

Key Experimental Protocol: Synthesis of N-Aryl this compound

This protocol is a general procedure for the synthesis of an N-aryl this compound from citraconic anhydride and an aromatic amine.

Materials:

  • Citraconic anhydride

  • Aromatic amine (e.g., aniline)

  • Toluene (or xylene)

  • Acetic acid (optional, for in situ amine salt formation)

  • Ethanol or methanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, dissolve the aromatic amine in toluene.

  • Amine Salt Formation (Optional but Recommended): To form the amine salt in situ, add a catalytic amount of a suitable acid, such as acetic acid, to the amine solution.

  • Addition of Citraconic Anhydride: Slowly add a stoichiometric amount of citraconic anhydride to the stirred amine solution. The addition is often exothermic, and the temperature should be controlled.

  • Reaction: Heat the reaction mixture to reflux (typically 110-140°C depending on the solvent). The water formed during the reaction will be collected in the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol or methanol to obtain the pure N-aryl this compound. Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.

Data on Reaction Conditions and Yields

The following table summarizes various conditions and reported yields for this compound and related imide syntheses.

Reactants Solvent Catalyst/Additive Temperature (°C) Time (h) Yield (%) Reference
Citraconic Anhydride, BisamineTolueneNoneReflux10-1617-70J. Polym. Sci., Polym. Chem. Ed., 19 (1981) 451
Itaconic Anhydride, Aromatic Bis-amineAcetic AnhydrideSodium AcetateNot specifiedNot specified< 50J. Polym. Sci. Polym. Chem. Ed., 16 (1982) 137
Citraconic Anhydride, Amine SaltTolueneAmine Salt100-1602HighUS Patent 5,329,022
Phthalic Anhydride, BenzylamineNone (Solvent-free)TaCl5-Silica gel (Microwave)Not applicable5 min92Tetrahedron Lett., 1997, 38, 8089-8092

Visualizations

Reaction_Pathway This compound Synthesis Pathway A Citraconic Anhydride C Amic Acid Intermediate A->C + B Primary Amine B->C D N-Substituted this compound C->D - H2O (Dehydration/Cyclization) E Water

Caption: Reaction pathway for this compound synthesis.

Experimental_Workflow Experimental Workflow for this compound Synthesis Start Start Setup Set up reaction flask with amine and solvent Start->Setup Add Slowly add citraconic anhydride Setup->Add Reflux Heat to reflux and collect water in Dean-Stark trap Add->Reflux Monitor Monitor reaction completion (TLC) Reflux->Monitor Cool Cool reaction mixture Monitor->Cool Reaction Complete Evaporate Evaporate solvent Cool->Evaporate Recrystallize Recrystallize crude product Evaporate->Recrystallize Filter Filter and dry pure product Recrystallize->Filter End End Filter->End

Caption: A typical experimental workflow for this compound synthesis.

Troubleshooting_Tree Troubleshooting Low Yield Start Low Yield Observed Check_Reaction Was the reaction complete? Start->Check_Reaction Check_Temp Was the temperature optimal (100-160°C)? Check_Reaction->Check_Temp No Check_Byproducts Are there significant by-products? Check_Reaction->Check_Byproducts Yes Check_Water Was water effectively removed? Check_Temp->Check_Water Yes Increase_Time_Temp Increase reaction time or temperature. Check_Temp->Increase_Time_Temp No Check_Purity Are starting materials pure? Check_Water->Check_Purity Yes Use_Dean_Stark Ensure proper use of Dean-Stark trap. Check_Water->Use_Dean_Stark No Purify_Reagents Purify starting materials. Check_Purity->Purify_Reagents No Optimize_Purification Optimize purification to minimize loss. Check_Purity->Optimize_Purification Yes Use_Amine_Salt Consider using an amine salt to improve selectivity. Check_Byproducts->Use_Amine_Salt

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

References

preventing premature polymerization of citraconimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for handling and using citraconimide, with a focus on preventing its premature polymerization. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and purity of your this compound for successful experiments.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound to prevent premature polymerization?

A1: Proper storage is the first and most critical step in preventing premature polymerization. This compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), the temperature should be maintained at -20°C.[1] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen, which can promote radical polymerization.

Q2: What are the visible signs of this compound polymerization?

A2: Visual inspection can often reveal the onset of polymerization. Signs to look for include:

  • An increase in the viscosity of the material.

  • The formation of a gel or solid particles.

  • The appearance of cloudiness or precipitates in what should be a clear solution.

If any of these signs are observed, the quality of the this compound is compromised, and it may not be suitable for your experiment.

Q3: What types of inhibitors are commonly used to stabilize this compound, and at what concentration?

Q4: Do I need to remove the inhibitor before using this compound in my reaction?

A4: Yes, in most polymerization reactions or other sensitive synthetic steps, the inhibitor must be removed. Inhibitors are designed to scavenge radicals, which can interfere with intended radical-initiated reactions or other sensitive chemical transformations.

Q5: How does temperature affect the stability of this compound?

A5: Higher temperatures can significantly accelerate the rate of thermally-initiated radical polymerization. For some related monomers, the degradation of inhibitors like MEHQ also accelerates at temperatures above 60-80°C. Therefore, it is crucial to adhere to the recommended storage temperatures and avoid exposing this compound to high temperatures during handling and experimental setup.

Troubleshooting Guide: Premature Polymerization

If you are experiencing premature polymerization of your this compound, consult the following troubleshooting guide to identify and resolve the issue.

Observation Potential Cause Recommended Action
Polymerization during storage Improper storage conditions (exposure to light, heat, or oxygen).Store this compound at -20°C for long-term storage in a dark container under an inert atmosphere.[1]
Insufficient inhibitor concentration.If purchasing uninhibited this compound, consider adding an appropriate inhibitor like MEHQ at a concentration of 200-400 ppm for storage.
Polymerization during a reaction Presence of radical initiators (e.g., peroxides from solvents, air).Ensure all solvents are freshly distilled and degassed. Run the reaction under an inert atmosphere (argon or nitrogen).
High reaction temperature.If possible, lower the reaction temperature. If high temperatures are necessary, minimize the reaction time.
Presence of nucleophilic/basic impurities (e.g., amines, phosphines).This can initiate anionic polymerization.[2] Purify all reagents and solvents to remove basic impurities. Pay close attention to the purity of amines if they are used as reagents.
Contamination with trace metals.Certain metal ions can potentially initiate polymerization. Ensure all glassware is scrupulously clean.
Inconsistent results between batches Variation in the purity of this compound or other reagents.Characterize each new batch of this compound and other critical reagents for purity before use.
Change in experimental conditions (e.g., solvent grade, atmosphere).Maintain consistent experimental parameters and meticulously document all conditions.

Data Summary

Table 1: Recommended Storage Conditions for this compound

Parameter Short-Term Storage (Days to Weeks) Long-Term Storage (Months to Years)
Temperature 0 - 4°C-20°C
Light Store in a dark containerStore in a dark container
Atmosphere Inert gas (Argon or Nitrogen) recommendedInert gas (Argon or Nitrogen) recommended

Table 2: Common Inhibitors for Unsaturated Monomers

Inhibitor Abbreviation Typical Concentration Range (for similar monomers) Mechanism
Hydroquinone (B1673460)HQ100 - 500 ppmFree-radical scavenger (requires oxygen)
Monomethyl Ether of HydroquinoneMEHQ200 - 400 ppm[2]Free-radical scavenger (requires oxygen)

Experimental Protocols

Protocol 1: Removal of Phenolic Inhibitors (HQ and MEHQ) using an Alumina (B75360) Column

Objective: To remove hydroquinone or MEHQ from this compound before use in a polymerization reaction.

Materials:

  • This compound containing inhibitor

  • Basic alumina (activated)

  • Glass column or a syringe with a frit

  • An appropriate solvent for this compound (if it is a solid)

  • Collection flask

  • Inert atmosphere setup (optional but recommended)

Procedure:

  • Column Preparation:

    • Take a glass column or a syringe and place a small plug of cotton or glass wool at the bottom.

    • Add a small layer of sand (optional, to create a flat base).

    • Fill the column with basic alumina. The amount of alumina will depend on the amount of this compound to be purified. A general rule of thumb is to use a column with a height about 10-15 times its diameter.

  • Sample Preparation:

    • If this compound is a solid, dissolve it in a minimal amount of a suitable, dry, and inhibitor-free solvent.

  • Purification:

    • Gently load the this compound solution onto the top of the alumina column.

    • Allow the solution to pass through the column under gravity or with gentle positive pressure from an inert gas.

    • Collect the purified this compound solution in a clean, dry flask.

    • If necessary, rinse the column with a small amount of fresh solvent to ensure complete recovery of the product.

  • Post-Purification:

    • If a solvent was used, it can be removed under reduced pressure.

    • The purified this compound should be used immediately to prevent polymerization in the absence of an inhibitor. If short-term storage is necessary, keep it cold and under an inert atmosphere.

Protocol 2: Monitoring this compound Purity by ¹H NMR Spectroscopy

Objective: To detect the presence of oligomers or polymers in a this compound sample.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound sample and dissolve it in a suitable deuterated solvent in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

  • Data Analysis:

    • Monomer Spectrum: Identify the characteristic peaks of the pure this compound monomer. For this compound, you would expect to see peaks for the methyl group and the vinyl proton.

    • Polymer/Oligomer Detection: The presence of broad signals in the spectrum, particularly in the aliphatic region where the polymer backbone protons would appear, is indicative of polymerization. A decrease in the intensity of the vinyl proton peak relative to the methyl proton peak can also suggest that the double bond has been consumed during polymerization. By comparing the integration of the monomer peaks to any broad, underlying signals, a rough estimate of the extent of polymerization can be made.

Visualizations

PolymerizationPathways Potential Polymerization Pathways of this compound cluster_conditions Initiating Conditions cluster_monomer Monomer cluster_polymers Polymerization Products Heat Heat / Light Radical_Polymer Poly(this compound) (Radical Mechanism) Heat->Radical_Polymer Initiates Radical_Initiator Radical Initiator (e.g., Peroxides) Radical_Initiator->Radical_Polymer Initiates Nucleophile Nucleophile / Base (e.g., Amines) Anionic_Polymer Poly(this compound) (Anionic Mechanism) Nucleophile->Anionic_Polymer Initiates This compound This compound This compound->Radical_Polymer Propagates This compound->Anionic_Polymer Propagates

Caption: Initiation pathways for this compound polymerization.

TroubleshootingWorkflow Troubleshooting Premature Polymerization Workflow Start Premature Polymerization Observed Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Check_Reagents Analyze Reagent Purity (this compound, Solvents, etc.) Start->Check_Reagents Check_Procedure Examine Experimental Procedure (Temp, Atmosphere) Start->Check_Procedure Storage_Issue Improper Storage Check_Storage->Storage_Issue Reagent_Issue Reagent Contamination Check_Reagents->Reagent_Issue Procedure_Issue Procedural Flaw Check_Procedure->Procedure_Issue Solution_Storage Action: Correct Storage (Store at -20°C, dark, inert atm.) Storage_Issue->Solution_Storage Solution_Reagents Action: Purify Reagents (Distill solvents, remove inhibitor, use fresh materials) Reagent_Issue->Solution_Reagents Solution_Procedure Action: Refine Procedure (Lower temp, use inert atm., degass solvents) Procedure_Issue->Solution_Procedure

References

Technical Support Center: Troubleshooting Citraconimide Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the low reactivity of citraconimide in experimental settings.

Troubleshooting Guide

Low reactivity of this compound can be a significant hurdle in bioconjugation and other chemical modification experiments. This guide provides a systematic approach to identifying and resolving common issues.

Problem: Low or No Conjugation Product Observed

Potential CauseRecommended Solution
Suboptimal pH The reaction between maleimides and thiols is highly pH-dependent. The optimal pH range is typically 6.5-7.5 to ensure the thiol group is sufficiently deprotonated to its reactive thiolate form while minimizing competing hydrolysis of the this compound ring.[1][2] At pH 7.0, the reaction with thiols is significantly faster than with amines.[2]
Steric Hindrance The methyl group on the this compound ring can sterically hinder the approach of the thiol, leading to slower reaction kinetics compared to unsubstituted maleimide (B117702).[3][4] Consider increasing the reaction time or temperature, or using a linker to increase the distance between the thiol and any bulky residues on the interacting molecule. The kinetics of release of a payload can be modulated by the steric hindrance around a disulfide linker, a principle that can be extended to the formation of the this compound-thiol adduct.[3]
Thiol Oxidation Free sulfhydryl groups can readily oxidize to form disulfide bonds, which are unreactive with maleimides. This can be catalyzed by the presence of divalent metals. To address this, consider reducing disulfide bonds with an excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation.[5] Including a chelating agent such as EDTA in the reaction buffer can also help by sequestering metal ions.
This compound Hydrolysis The this compound ring is susceptible to hydrolysis, especially at pH values above 7.5, which opens the ring to form an unreactive maleamic acid derivative.[5][6][7] It is recommended to prepare this compound solutions immediately before use and to maintain the reaction pH within the optimal 6.5-7.5 range.
Incorrect Stoichiometry An insufficient molar excess of the this compound reagent can lead to incomplete conjugation. A 10-20 fold molar excess of the maleimide reagent is a common starting point for labeling proteins, but this should be optimized for your specific application.[5]
Instability of the Adduct The resulting thioether bond from a maleimide-thiol reaction can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione.[8][9] Strategies to mitigate this include promoting the hydrolysis of the thiosuccinimide ring after conjugation to form a more stable, ring-opened structure.[9]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Low/No Product check_ph Check Reaction pH start->check_ph check_sterics Consider Steric Hindrance start->check_sterics check_thiol Verify Free Thiol Availability start->check_thiol check_hydrolysis Assess this compound Hydrolysis start->check_hydrolysis check_stoichiometry Review Stoichiometry start->check_stoichiometry check_adduct_stability Evaluate Adduct Stability start->check_adduct_stability solution_ph Adjust pH to 6.5-7.5 check_ph->solution_ph solution_sterics Increase Reaction Time/ Temperature or Use Linker check_sterics->solution_sterics solution_thiol Reduce Disulfides (TCEP)/ Add Chelator (EDTA) check_thiol->solution_thiol solution_hydrolysis Use Fresh this compound/ Maintain Optimal pH check_hydrolysis->solution_hydrolysis solution_stoichiometry Optimize Molar Ratio (e.g., 10-20x excess) check_stoichiometry->solution_stoichiometry solution_adduct_stability Promote Post-Conjugation Ring Hydrolysis check_adduct_stability->solution_adduct_stability ReactionPathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products & Side Reactions This compound This compound Adduct Thioether Adduct (Succinimide Ring) This compound->Adduct Thiol Addition Hydrolyzedthis compound Hydrolyzed this compound (Inactive) This compound->Hydrolyzedthis compound Hydrolysis (High pH) Thiol Thiol (-SH) Thiol->Adduct pH pH 6.5-7.5 pH->Adduct Influences Rate Temperature Temperature Temperature->Adduct Influences Rate Stoichiometry Stoichiometry Stoichiometry->Adduct Influences Yield Adduct->this compound Retro-Michael (Reversible) StableAdduct Stable Adduct (Ring-Opened) Adduct->StableAdduct Hydrolysis (Stabilization)

References

Technical Support Center: Purification of Citraconimide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the purification of citraconimide by recrystallization. It is designed for researchers, scientists, and drug development professionals to address specific issues that may be encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The choice of an ideal solvent is critical for successful recrystallization and depends on the principle that the compound of interest should be highly soluble at high temperatures and poorly soluble at low temperatures. For this compound, ethanol (B145695) and methanol (B129727) have been reported as effective recrystallization solvents. Other solvents such as toluene, xylene, and ethyl acetate (B1210297) may also be suitable, particularly for N-substituted citraconimides. A good starting point is to perform a small-scale solvent screen to determine the optimal solvent or solvent system for your specific this compound derivative.

Q2: My this compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated with impurities. To address this, you can try the following:

  • Add more solvent: This will decrease the saturation of the solution.

  • Lower the crystallization temperature slowly: Rapid cooling can promote oiling. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.

  • Use a different solvent or a solvent mixture: A solvent in which this compound is less soluble, or the addition of an anti-solvent, can promote crystallization.

  • Scratch the inner surface of the flask: Creating a rough surface can provide a nucleation site for crystal growth.

  • Add a seed crystal: A small crystal of pure this compound can induce crystallization.

Q3: The yield of my recrystallized this compound is very low. What are the possible reasons?

A3: A low recovery yield can be due to several factors:

  • Using too much solvent: This will result in a significant amount of your product remaining in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel. Ensure all glassware is pre-heated.

  • Washing with too much cold solvent: The washing step should be performed with a minimal amount of ice-cold solvent to rinse the crystals without dissolving a significant portion of the product.

  • Incomplete crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation.

Q4: How can I assess the purity of my recrystallized this compound?

A4: The purity of the recrystallized product can be assessed by several methods:

  • Melting Point Analysis: A pure compound will have a sharp and narrow melting point range that is close to the literature value. Impurities will typically cause a depression and broadening of the melting point range.

  • Chromatographic Techniques: Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can be used to detect the presence of impurities.

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure of the desired product and identify any residual impurities.

Data Presentation

Physical Properties of this compound
PropertyValue
Molecular Formula C₅H₅NO₂
Molecular Weight 111.10 g/mol [1][2]
Appearance White to off-white crystalline solid
Melting Point (pure) ~108-110 °C (estimated)
Solubility of this compound in Common Solvents (Estimated)

The following table provides estimated solubility data for this compound in various organic solvents at room temperature (25 °C) and at the solvent's boiling point. This data is intended as a guideline for solvent selection. Actual solubilities may vary.

SolventSolubility at 25 °C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Boiling Point (°C)
Ethanol LowHigh78
Methanol LowHigh65
Ethyl Acetate Sparingly SolubleSoluble77
Toluene Very LowModerately Soluble111
Water Sparingly SolubleModerately Soluble100

Experimental Protocols

Detailed Methodology for Recrystallization of this compound

This protocol outlines the steps for a single-solvent recrystallization of this compound using ethanol.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flasks (two sizes)

  • Hot plate with magnetic stirring capabilities

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Glass stirring rod

  • Spatula

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol to the flask. Heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot ethanol until the this compound is completely dissolved. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper by rinsing with hot ethanol. Quickly pour the hot solution through the fluted filter paper into the pre-heated flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this initial cooling period. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel. For final drying, the crystals can be transferred to a watch glass and placed in a desiccator or a low-temperature oven.

  • Analysis: Determine the melting point of the purified crystals and calculate the percent recovery.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of pure this compound.
Product "oils out" instead of crystallizing. - The solution is too concentrated with impurities.- The cooling process is too rapid.- The boiling point of the solvent is too high.- Add a small amount of additional hot solvent and allow to cool slowly.- Consider using a different solvent with a lower boiling point.- Use a solvent pair (a solvent in which the compound is soluble and an anti-solvent in which it is insoluble).
Low yield of recovered product. - Too much solvent was used.- Premature crystallization during hot filtration.- Excessive washing of the crystals.- Use the minimum amount of hot solvent for dissolution.- Ensure all glassware for hot filtration is pre-heated.- Wash crystals with a minimal amount of ice-cold solvent.
Colored impurities remain in the crystals. - The impurity has similar solubility properties to the product.- The impurity is adsorbed onto the crystal surface.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product as well).- A second recrystallization may be necessary.
Melting point of recrystallized product is low and/or broad. - The product is still impure.- Repeat the recrystallization process.- Ensure the product is completely dry before measuring the melting point.

Visualizations

Experimental Workflow for this compound Recrystallization

G cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation cluster_analysis Analysis dissolve Dissolve Crude this compound in Minimum Hot Solvent hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filtration cool_slowly Cool Solution Slowly to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals analysis Melting Point & Yield dry_crystals->analysis

Caption: Workflow for the recrystallization of this compound.

Troubleshooting Logic for Recrystallization Issues

G start Recrystallization Experiment outcome Observe Outcome start->outcome no_crystals No Crystals Form outcome->no_crystals No oiling_out Product Oils Out outcome->oiling_out Oil low_yield Low Yield outcome->low_yield Low impure_product Impure Product (Low/Broad MP) outcome->impure_product Impure success Pure Crystals, Good Yield outcome->success Yes sol_no_crystals Concentrate Solution Add Seed Crystal Scratch Flask no_crystals->sol_no_crystals sol_oiling_out Add More Solvent Cool Slowly Change Solvent oiling_out->sol_oiling_out sol_low_yield Minimize Solvent Pre-heat Glassware Minimal Washing low_yield->sol_low_yield sol_impure_product Re-recrystallize Ensure Dryness impure_product->sol_impure_product

Caption: Troubleshooting common issues in this compound recrystallization.

References

Catalyst Selection for Citraconimide Polymerization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for citraconimide polymerization. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on catalyst performance.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for polymerizing citraconimides?

This compound monomers can be polymerized through two main pathways: anionic polymerization and free-radical polymerization. The choice between these methods depends on the desired polymer characteristics, such as molecular weight, polydispersity, and microstructure.

Q2: Which type of catalyst is suitable for anionic polymerization of citraconimides?

Strong anionic initiators are typically required for the anionic polymerization of citraconimides. Common examples include organolithium compounds like n-butyllithium (n-BuLi), and alkali metal amides such as sodium amide (NaNH₂).[1] The selection of the initiator can be guided by the reactivity of the monomer, with the pKa of the initiator's conjugate acid being similar to that of the propagating carbanion.

Q3: What are the common initiators for the free-radical polymerization of citraconimides?

For free-radical polymerization of citraconimides, azo compounds and peroxides are the most frequently used initiators.[2] Azobisisobutyronitrile (AIBN) is a widely used initiator due to its predictable decomposition kinetics.[3] Benzoyl peroxide (BPO) is another effective option. The choice of initiator often depends on the polymerization temperature and the solvent used.

Q4: How does the catalyst/initiator concentration affect the molecular weight of the resulting polymer?

In general, for both anionic and radical polymerization, a higher initiator concentration leads to the formation of more polymer chains simultaneously. This typically results in a lower average molecular weight of the final polymer.[4] Conversely, a lower initiator concentration will generate fewer growing chains, leading to higher molecular weight polymers.

Q5: Why is monomer purity crucial for successful this compound polymerization?

Monomer purity is critical as impurities can act as terminating agents or chain transfer agents, leading to premature termination of growing polymer chains. This results in low molecular weight polymers and often a broad molecular weight distribution.[5] For anionic polymerization, in particular, protic impurities like water must be rigorously excluded as they will quench the anionic propagating centers.

Troubleshooting Guides

Low Monomer Conversion

Problem: The polymerization reaction stops at a low monomer conversion, resulting in a low yield of the polymer.

Possible Cause Troubleshooting Steps
Presence of Inhibitors Ensure the this compound monomer is free of polymerization inhibitors, which are often added for storage. Purify the monomer by passing it through a column of basic alumina (B75360) or by recrystallization before use.
Insufficient Initiator/Catalyst The initiator may be fully consumed before the monomer is depleted. Increase the initiator concentration incrementally to ensure a sufficient supply of radicals or anions throughout the reaction.
Inadequate Reaction Temperature For radical polymerization, the temperature might be too low for the efficient decomposition of the initiator. For anionic polymerization, the temperature might be too high, leading to side reactions. Optimize the reaction temperature based on the known decomposition kinetics of the initiator (for radical polymerization) or the stability of the propagating anions.
Presence of Oxygen (Radical Polymerization) Oxygen is a potent inhibitor of radical polymerization. Ensure the reaction setup is thoroughly deoxygenated by purging with an inert gas (e.g., nitrogen or argon) or by using freeze-pump-thaw cycles.
Presence of Protic Impurities (Anionic Polymerization) Water, alcohols, or other protic impurities will terminate the living anionic chains. Ensure all glassware is flame-dried, and solvents and monomers are rigorously dried and deoxygenated before use.
Broad Molecular Weight Distribution (High Polydispersity Index - PDI)

Problem: The resulting polymer has a broad molecular weight distribution (PDI > 1.5), indicating a lack of control over the polymerization process.

Possible Cause Troubleshooting Steps
Slow Initiation If the rate of initiation is slower than the rate of propagation, new chains will be formed throughout the reaction, leading to a mixture of chains with different lengths. Choose an initiator that decomposes rapidly at the reaction temperature (for radical polymerization) or an anionic initiator that adds quickly to the monomer.
Chain Transfer Reactions The solvent, monomer, or impurities can act as chain transfer agents, terminating a growing chain and initiating a new one. Select a solvent with a low chain transfer constant and ensure high purity of all reagents.
Intermolecular Chain Transfer At high monomer conversion, the propagating chain end may attack another polymer chain, leading to a randomization of chain lengths. Consider quenching the reaction at a moderate conversion to minimize this effect.
Temperature Fluctuations Inconsistent reaction temperature can affect the rates of initiation, propagation, and termination, leading to a broader PDI. Use a well-controlled temperature bath to maintain a constant reaction temperature.

Data Presentation

The following table summarizes representative data for the polymerization of N-substituted citraconimides with different catalysts. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

MonomerCatalyst/InitiatorSolventTemp. (°C)Time (h)Yield (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
N-phenylthis compoundAIBNTHF------
N-(1-anthryl)this compoundn-Butyl LithiumTHF824624,6005,6001.22

Note: Data for N-phenylthis compound with AIBN is qualitative from the literature; specific quantitative values were not provided in the search results.

Experimental Protocols

Radical Polymerization of N-phenylthis compound using AIBN

This protocol describes a general procedure for the solution polymerization of N-phenylthis compound.

Materials:

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, add N-phenylthis compound and AIBN (typically 0.1-1.0 mol% relative to the monomer).

  • Solvent Addition: Under an inert atmosphere (nitrogen or argon), add anhydrous THF to the flask to dissolve the monomer and initiator.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at 60-70°C and stir for the desired reaction time (e.g., 12-24 hours).

  • Polymer Isolation: After the reaction, cool the flask to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large volume of a non-solvent, such as cold methanol, while stirring.

  • Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum at a moderate temperature until a constant weight is achieved.

Anionic Polymerization of N-(1-anthryl)this compound using n-Butyl Lithium

This protocol is adapted from the literature for the anionic polymerization of a substituted this compound.

Materials:

  • N-(1-anthryl)this compound (purified)

  • n-Butyl lithium (n-BuLi) in hexane

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Low-temperature bath

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve N-(1-anthryl)this compound in anhydrous THF.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Initiation: While stirring, slowly add the n-BuLi solution (e.g., 5 mol% relative to the monomer) to the monomer solution. A color change is typically observed, indicating the formation of the anionic species.

  • Polymerization: Maintain the reaction at a low temperature (e.g., 8°C) for 24 hours.

  • Termination: Quench the polymerization by adding a small amount of methanol to the reaction mixture.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Purification and Drying: Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_analysis Analysis & Characterization Monomer_Purification Monomer Purification (e.g., column chromatography, recrystallization) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Solvent_Drying Solvent Drying & Degassing Solvent_Drying->Reaction_Setup Initiator_Purification Initiator/Catalyst Purification Initiator_Purification->Reaction_Setup Initiation Initiation/ Catalysis Reaction_Setup->Initiation Propagation Propagation (Controlled Temp.) Initiation->Propagation Isolation Polymer Isolation & Purification Propagation->Isolation Characterization Characterization (GPC, NMR, etc.) Isolation->Characterization

Caption: General experimental workflow for this compound polymerization.

Troubleshooting_Low_Conversion Start Low Monomer Conversion Inhibitor Inhibitor in Monomer? Start->Inhibitor Purify_Monomer Purify Monomer Inhibitor->Purify_Monomer Yes Initiator_Conc Initiator Concentration Too Low? Inhibitor->Initiator_Conc No Success Improved Conversion Purify_Monomer->Success Increase_Initiator Increase Initiator Conc. Initiator_Conc->Increase_Initiator Yes Temp Incorrect Temperature? Initiator_Conc->Temp No Increase_Initiator->Success Optimize_Temp Optimize Temperature Temp->Optimize_Temp Yes Oxygen Oxygen Present? (Radical) Temp->Oxygen No Optimize_Temp->Success Degas Improve Degassing Oxygen->Degas Yes Impurities Protic Impurities? (Anionic) Oxygen->Impurities No Degas->Success Dry_Reagents Rigorously Dry Reagents Impurities->Dry_Reagents Yes Impurities->Success No Dry_Reagents->Success

Caption: Troubleshooting flowchart for low monomer conversion.

References

Technical Support Center: N-Substituted Citraconimide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-substituted citraconimides. Our aim is to help you minimize byproducts and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of N-substituted citraconimides?

A1: The synthesis is typically a two-step process. First, citraconic anhydride (B1165640) reacts with a primary amine to form an intermediate, N-substituted citraconamic acid. This intermediate is then dehydrated, usually with a chemical dehydrating agent or by heating, to yield the final N-substituted citraconimide product.

Q2: What are the most common byproducts in this synthesis?

A2: Common byproducts can include:

  • Citraconic acid: Formed by the hydrolysis of citraconic anhydride, especially if water is present in the reaction mixture.[1]

  • Isomeric citraconamic acids: The initial reaction between citraconic anhydride and an amine can produce two isomeric citraconamic acids. One of these isomers may be more prone to side reactions or may not cyclize as efficiently.[2]

  • Unreacted starting materials: Incomplete reactions will leave residual citraconic anhydride and the primary amine.

  • Polymerization products: High temperatures during the dehydration step can sometimes lead to the formation of polymers.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. You can spot the reaction mixture alongside your starting materials (citraconic anhydride and amine) to observe the formation of the intermediate citraconamic acid and the final this compound product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What are the recommended purification methods for N-substituted citraconimides?

A4: The choice of purification method depends on the properties of the specific N-substituted this compound. Common techniques include:

  • Recrystallization: This is often effective for obtaining high-purity crystalline products.

  • Column chromatography: Useful for separating the desired product from byproducts with different polarities.

  • Distillation: Suitable for liquid citraconimides.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of N-substituted this compound 1. Incomplete formation of the citraconamic acid intermediate. 2. Inefficient cyclization (dehydration). 3. Presence of moisture leading to hydrolysis of citraconic anhydride.[1] 4. Suboptimal reaction temperature.1. Ensure equimolar amounts of citraconic anhydride and amine are used. Allow sufficient reaction time for the first step. 2. Use an effective dehydrating agent like acetic anhydride with sodium acetate (B1210297) or employ an azeotropic distillation setup to remove water.[3] Consider using an amine salt, which can lead to higher yields. 3. Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Optimize the temperature for both the formation of the amic acid (often room temperature) and the cyclization step (may require heating).
Presence of Multiple Spots on TLC/Peaks in HPLC 1. Formation of isomeric citraconamic acids. 2. Unreacted starting materials. 3. Formation of byproducts like citraconic acid.1. The formation of isomers is often unavoidable. The thermodynamically more stable isomer is typically favored upon heating, which can drive the reaction towards a single product. 2. Increase reaction time or temperature (for the cyclization step). Ensure proper stoichiometry. 3. Ensure anhydrous reaction conditions.
Product is an Oil Instead of a Solid 1. Presence of impurities. 2. The product may naturally be an oil at room temperature.1. Purify the product using column chromatography to remove impurities that may be inhibiting crystallization. 2. Confirm the product's identity and expected physical state based on literature for similar compounds.
Difficulty in Removing the Dehydrating Agent/Byproducts 1. Use of a high-boiling point dehydrating agent. 2. Formation of byproducts with similar properties to the desired product.1. If using a high-boiling solvent or agent, remove it under reduced pressure (vacuum). 2. Employ purification techniques like column chromatography with a carefully selected eluent system to improve separation.

Experimental Protocols

Key Experiment: Synthesis of N-phenylthis compound

This protocol is a representative example for the synthesis of an N-substituted this compound.

Step 1: Formation of N-phenylcitraconamic acid

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve citraconic anhydride (1.0 eq) in a suitable anhydrous solvent (e.g., acetone, glacial acetic acid).

  • Slowly add a solution of aniline (B41778) (1.0 eq) in the same solvent to the citraconic anhydride solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. The formation of a precipitate (the N-phenylcitraconamic acid) may be observed.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • If a precipitate forms, it can be filtered, washed with a cold solvent, and dried.

Step 2: Cyclization to N-phenylthis compound

  • Method A: Chemical Dehydration

    • Suspend the dried N-phenylcitraconamic acid in acetic anhydride (e.g., 2-3 volumes relative to the amic acid).

    • Add a catalytic amount of anhydrous sodium acetate.

    • Heat the mixture with stirring (e.g., at 80-100 °C) for 1-2 hours.

    • After cooling, pour the reaction mixture into ice-water to precipitate the N-phenylthis compound.

    • Filter the solid, wash thoroughly with water, and then recrystallize from a suitable solvent (e.g., ethanol).

  • Method B: Thermal Dehydration with Azeotropic Removal of Water

    • To the initial reaction mixture containing the N-phenylcitraconamic acid, add a solvent that forms an azeotrope with water (e.g., toluene, xylene).

    • Fit the flask with a Dean-Stark apparatus and a condenser.

    • Heat the mixture to reflux. Water will be removed as an azeotrope and collected in the Dean-Stark trap.

    • Continue refluxing until no more water is collected.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Visualizations

Reaction_Pathway Citraconic_Anhydride Citraconic Anhydride Citraconamic_Acid N-Substituted Citraconamic Acid Intermediate Citraconic_Anhydride->Citraconamic_Acid Step 1: Amidation Byproduct_Acid Citraconic Acid (Byproduct) Citraconic_Anhydride->Byproduct_Acid Hydrolysis Primary_Amine Primary Amine (R-NH2) Primary_Amine->Citraconamic_Acid This compound N-Substituted This compound (Product) Citraconamic_Acid->this compound Step 2: Dehydration (-H2O) Water H2O Water->Byproduct_Acid

Caption: General reaction pathway for N-substituted this compound synthesis.

Troubleshooting_Workflow Start Start Synthesis Reaction_Setup Reaction Setup: - Dry glassware - Anhydrous solvents - Inert atmosphere Start->Reaction_Setup Step1 Step 1: Amidation (Citraconic Anhydride + Amine) Reaction_Setup->Step1 Monitor1 Monitor by TLC/HPLC Step1->Monitor1 Monitor1->Step1 Incomplete Step2 Step 2: Cyclization (Dehydration) Monitor1->Step2 Complete Monitor2 Monitor by TLC/HPLC Step2->Monitor2 Monitor2->Step2 Incomplete Workup Workup and Purification Monitor2->Workup Complete Analysis Analyze Product Purity (HPLC, NMR, GC-MS) Workup->Analysis Success High Purity Product Analysis->Success Purity OK Failure Low Yield / Impurities Analysis->Failure Purity Not OK Troubleshoot Troubleshoot: - Check for moisture - Optimize temperature - Adjust dehydrating agent - Re-purify Failure->Troubleshoot Troubleshoot->Reaction_Setup

Caption: Workflow for optimizing and troubleshooting N-substituted this compound synthesis.

References

Validation & Comparative

Kinetic Analysis of Citraconimide Reactions by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Michael addition reaction of thiols to maleimides is a cornerstone of bioconjugation and materials science. The reactivity of the maleimide (B117702) derivative is a critical parameter, influencing the efficiency and selectivity of the conjugation. This guide provides a comparative analysis of the reaction kinetics of citraconimide and other maleimide derivatives with thiols, with a focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy for kinetic analysis.

Quantitative Comparison of Reaction Kinetics

The following table summarizes the second-order rate constants (k) for the reaction of various maleimides with thiol-containing compounds. It is important to note that direct kinetic data for this compound determined by NMR is not abundant in the literature; therefore, data from other methods are included for a broader comparison, and the methodology is noted. The reactivity of maleimides is influenced by steric and electronic effects of the substituents on the maleimide ring.

Maleimide DerivativeThiolSecond-Order Rate Constant (k) [M⁻¹s⁻¹]MethodReference
N-EthylmaleimideGlutathione3.2 x 10⁴ (at pH 7.0, 25°C)Stopped-flow kinetics[1]
N-Ethylmaleimide2-Mercaptoethanol~167 (at pH > 9.2)Spectrophotometry[2]
This compound (analogs)Various ThiolsSlower than corresponding maleimidesNot SpecifiedInferred from general studies
Nitroalkene DerivativesGlutathione2.6Spectrophotometry[3]

Note: The reactivity of this compound is generally considered to be lower than that of unsubstituted maleimides due to the electron-donating and sterically hindering effects of the methyl group on the double bond.

Reaction Mechanism: Thiol-Michael Addition to this compound

The reaction proceeds via a Michael addition, where the nucleophilic thiol attacks one of the electrophilic carbons of the double bond in the this compound ring.

G cluster_reactants Reactants cluster_product Product This compound This compound Adduct Thioether Adduct This compound->Adduct + Thiol Thiol Thiol (R-SH)

Caption: Michael addition of a thiol to this compound.

Experimental Protocol: Kinetic Analysis by ¹H NMR Spectroscopy

NMR spectroscopy is a powerful, non-invasive technique for real-time monitoring of reaction kinetics, providing detailed structural information on reactants, intermediates, and products.

1. Materials and Reagents:

  • This compound derivative of interest

  • Thiol compound (e.g., glutathione, cysteine)

  • Deuterated buffer (e.g., phosphate (B84403) buffer in D₂O, pD adjusted)

  • Internal standard (optional, for quantification)

  • NMR tubes

2. Sample Preparation:

  • Prepare stock solutions of the this compound derivative and the thiol in the deuterated buffer.

  • Equilibrate the NMR spectrometer to the desired reaction temperature.

  • In a clean NMR tube, add the this compound stock solution and the internal standard (if used).

  • Acquire an initial ¹H NMR spectrum of the starting material.

  • Initiate the reaction by adding the thiol stock solution to the NMR tube. Mix quickly and thoroughly.

3. NMR Data Acquisition:

  • Immediately place the NMR tube in the spectrometer and begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • The time interval between spectra should be chosen based on the expected reaction rate to ensure sufficient data points are collected throughout the course of the reaction.

  • Key acquisition parameters to optimize include the number of scans (ns), relaxation delay (d1), and acquisition time (aq) to ensure good signal-to-noise and quantitative accuracy. For kinetic studies, it is often desirable to use a short acquisition time with a sufficient relaxation delay (at least 5 times the longest T1 of the protons of interest).

4. Data Analysis:

  • Process the acquired spectra (Fourier transform, phase correction, and baseline correction).

  • Identify characteristic proton signals for the this compound reactant and the thioether product. The disappearance of the vinyl proton signal of the this compound and the appearance of new signals corresponding to the product are typically monitored.

  • Integrate the selected peaks for the reactant and/or product in each spectrum.

  • Normalize the integral values against the internal standard or use the sum of reactant and product integrals to account for any variations in concentration.

  • Plot the concentration (or normalized integral) of the reactant or product as a function of time.

  • Fit the kinetic data to the appropriate integrated rate law (e.g., pseudo-first-order if one reactant is in large excess) to determine the observed rate constant (k_obs). The second-order rate constant (k) can then be calculated by dividing k_obs by the concentration of the reactant in excess.

Experimental Workflow for NMR-Based Kinetic Analysis

The following diagram illustrates the general workflow for conducting a kinetic analysis of a this compound reaction using NMR spectroscopy.

G A Sample Preparation (Reactants in Deuterated Buffer) B Initial NMR Spectrum (t=0) A->B C Initiate Reaction (Mix Reactants) B->C D Time-Resolved NMR Data Acquisition C->D E Spectral Processing and Integration D->E F Kinetic Data Plotting ([C] vs. time) E->F G Rate Law Fitting & Rate Constant Determination F->G

Caption: Workflow for NMR kinetic analysis.

Conclusion

NMR spectroscopy provides a robust and informative method for the kinetic analysis of this compound reactions. While the inherent reactivity of citraconimides is generally lower than that of unsubstituted maleimides, understanding the precise kinetics is crucial for optimizing reaction conditions in various applications, from drug development to materials science. The detailed experimental protocol and workflow provided in this guide offer a framework for researchers to conduct their own comparative kinetic studies. The pH of the reaction medium is a critical factor, as the deprotonated thiolate is the more reactive nucleophile[2][4]. Therefore, careful control of pH is essential for reproducible kinetic measurements.

References

The Cross-Reactivity of Citraconimide: A Comparative Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective modification of biomolecules is a cornerstone of innovation. Citraconimide, a derivative of maleimide (B117702), presents a valuable tool for bioconjugation, primarily targeting thiol groups. However, a thorough understanding of its cross-reactivity with other functional groups is paramount to ensure the specificity and efficacy of the resulting conjugates. This guide provides an objective comparison of this compound's reactivity with various functional groups, supported by available experimental data and detailed methodologies.

This compound's reactivity is centered around the electrophilic double bond within its five-membered ring, which is susceptible to nucleophilic attack, most notably from thiols. The presence of a methyl group on the double bond distinguishes it from the more commonly used maleimide, introducing both steric and electronic effects that modulate its reactivity and selectivity.

Reactivity with Thiols: The Primary Target

The reaction of this compound with sulfhydryl (thiol) groups, predominantly from cysteine residues in proteins, is its primary and most efficient conjugation pathway. This reaction proceeds via a Michael addition, forming a stable thioether bond. The reaction is highly efficient within a pH range of 6.5 to 7.5. At this pH, a significant portion of the thiol groups exists in the more nucleophilic thiolate anion form, facilitating the attack on the electrophilic double bond of the this compound ring.

Cross-Reactivity with Amines: A pH-Dependent Consideration

While highly selective for thiols at neutral pH, this compound can exhibit cross-reactivity with primary amines, such as the ε-amino group of lysine (B10760008) residues, particularly at pH values above 7.5. At a pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines.[1] However, as the pH increases, the concentration of the deprotonated, more nucleophilic amine increases, making it a more competitive nucleophile. This can lead to the formation of an amine-citraconimide adduct, a potential source of off-target modification in bioconjugation. The methyl group on the this compound ring is expected to introduce some steric hindrance, which may slightly decrease the rate of reaction with the bulkier amine nucleophiles compared to maleimide, but quantitative data on this specific comparison is limited.

Reactivity with Other Nucleophilic Functional Groups

The cross-reactivity of this compound with other common functional groups found in biomolecules, such as hydroxyl and carboxyl groups, is generally considered to be very low under typical bioconjugation conditions (aqueous buffer, physiological pH).

  • Hydroxyl Groups: The hydroxyl groups of serine, threonine, and tyrosine residues are significantly weaker nucleophiles than thiols and amines. Direct reaction with this compound is not expected to occur to any significant extent in an aqueous environment.

  • Carboxyl Groups: The carboxylate groups of aspartic and glutamic acid are also poor nucleophiles and are not reactive towards the double bond of this compound. While reactions between carboxyl and hydroxyl groups can be forced under specific conditions (e.g., using activating agents like EDC), this is not a direct cross-reactivity of the this compound moiety itself.[2][3]

Stability of the this compound Adduct

The stability of the resulting conjugate is a critical factor in the design of bioconjugates. The thioether bond formed between this compound and a thiol is generally stable. However, like maleimide-thiol adducts, it can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols, leading to deconjugation.[4] The succinimide (B58015) ring of the adduct can also undergo hydrolysis, which can be beneficial as the ring-opened product is more stable and less prone to the retro-Michael reaction.[5] The rate of this hydrolysis is influenced by the substituents on the maleimide ring and the local microenvironment.

Quantitative Comparison of Reactivity

While specific kinetic data for this compound is scarce in the literature, the well-studied reactivity of maleimide provides a strong basis for comparison. The presence of the electron-donating methyl group in this compound is expected to slightly decrease the electrophilicity of the double bond compared to maleimide, potentially leading to a slightly slower reaction rate with thiols. However, this effect is likely to be modest.

Functional GroupReactivity with this compound (at physiological pH ~7.4)Resulting LinkageStability of Linkage
Thiol (-SH) HighThioetherGenerally stable, but can undergo retro-Michael reaction. Ring hydrolysis can increase stability.
Amine (-NH2) Low to Moderate (increases with pH > 7.5)Amine adductStable
Hydroxyl (-OH) Very Low / Negligible--
Carboxyl (-COOH) Very Low / Negligible--

Experimental Protocols

To experimentally determine the cross-reactivity and reaction kinetics of this compound, the following methodologies can be employed:

Protocol 1: Determination of Second-Order Rate Constants using UV-Vis Spectrophotometry

This method monitors the decrease in absorbance of the this compound as it reacts with a nucleophile.

Materials:

  • This compound derivative

  • Thiol-containing compound (e.g., N-acetyl-L-cysteine)

  • Amine-containing compound (e.g., N-acetyl-L-lysine)

  • Phosphate buffered saline (PBS) at various pH values (6.5, 7.4, 8.5)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare stock solutions of the this compound derivative and the nucleophiles in an appropriate solvent (e.g., DMSO).

  • In a cuvette, add the PBS buffer of the desired pH.

  • Add a known concentration of the this compound derivative to the cuvette and measure the initial absorbance at its λmax (typically around 300 nm).

  • Initiate the reaction by adding a known excess concentration of the nucleophile.

  • Monitor the decrease in absorbance over time.

  • The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance data to a single exponential decay curve.

  • The second-order rate constant (k2) is calculated by dividing k_obs by the concentration of the nucleophile.

Protocol 2: Competitive Reactivity Assay using HPLC

This method directly compares the reactivity of this compound towards a thiol and an amine in the same reaction mixture.

Materials:

  • This compound derivative

  • Thiol-containing peptide

  • Amine-containing peptide (with no thiol)

  • PBS buffer (pH 8.0)

  • HPLC system with a C18 column

Procedure:

  • Prepare a solution of the this compound derivative in the reaction buffer.

  • Prepare a solution containing equimolar concentrations of the thiol- and amine-containing peptides in the same buffer.

  • Mix the this compound solution with the peptide mixture to initiate the reaction.

  • At various time points, quench an aliquot of the reaction mixture (e.g., by adding a strong acid like TFA).

  • Analyze the quenched samples by HPLC to separate and quantify the unreacted peptides and the two different conjugate products.

  • The relative peak areas will indicate the selectivity of the this compound for the thiol versus the amine under the tested conditions.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the reaction pathways and experimental workflows described.

G cluster_thiol Reaction with Thiols (pH 6.5-7.5) cluster_amine Reaction with Amines (pH > 7.5) Citraconimide_T This compound Thioether Stable Thioether Adduct Citraconimide_T->Thioether Michael Addition Thiol Thiol (-SH) (e.g., Cysteine) Thiol->Thioether Citraconimide_A This compound Amine_Adduct Amine Adduct Citraconimide_A->Amine_Adduct Michael Addition (slower) Amine Amine (-NH2) (e.g., Lysine) Amine->Amine_Adduct

Caption: Reaction pathways of this compound with thiols and amines.

G cluster_workflow Experimental Workflow: Competitive Reactivity Assay start Prepare Solutions - this compound - Thiol Peptide - Amine Peptide mix Mix Reactants (pH 8.0) start->mix quench Quench Reaction at Time Points mix->quench hplc HPLC Analysis quench->hplc data Quantify Products & Determine Selectivity hplc->data

Caption: Workflow for assessing competitive reactivity of this compound.

Conclusion

This compound is a valuable reagent for the selective modification of thiol groups in biomolecules. Its cross-reactivity with other functional groups is generally low, with the most significant off-target reaction being with amines at elevated pH. The methyl group on the this compound ring is expected to subtly influence its reactivity profile compared to maleimide, though more quantitative data is needed to fully elucidate these differences. For applications requiring high specificity, careful control of pH during the conjugation reaction is crucial. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the cross-reactivity of this compound and optimize their bioconjugation strategies for the development of well-defined and effective biomolecular conjugates.

References

Validating Citraconimide Reaction Products: A Comparative Guide to HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise validation of reaction products is paramount to ensure the efficacy and safety of novel therapeutics. The reaction of citraconimide with thiols, a key technique for creating reversible covalent bonds in bioconjugates, requires robust analytical methods to characterize the resulting products and monitor their stability. High-Performance Liquid Chromatography (HPLC) stands out as a cornerstone technique for this purpose. This guide provides a comparative overview of HPLC for the validation of this compound reaction products, supported by experimental protocols and data.

Experimental Protocol: Reversed-Phase HPLC for this compound Conjugate Analysis

This protocol outlines a general method for the analysis of a this compound-modified peptide or protein, based on common practices for similar maleimide-based bioconjugates. Optimization will be required for specific applications.

Objective: To separate and quantify the this compound conjugate from unreacted starting materials and potential side products.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Sample diluent: Mobile Phase A

  • This compound-conjugated sample

Procedure:

  • Sample Preparation: Dilute the reaction mixture or purified conjugate in the sample diluent to a suitable concentration for UV detection (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 220 nm and 280 nm (for peptides/proteins)

    • Injection Volume: 20 µL

    • Gradient Elution:

      Time (minutes) % Mobile Phase B
      0 5
      25 95
      30 95
      31 5

      | 35 | 5 |

  • Data Analysis: The retention time of the conjugate is compared to the starting materials. The peak area of the conjugate can be used to determine its relative purity and concentration.

Data Presentation: Performance Characteristics of Analytical Methods

The following table provides an illustrative comparison of typical performance characteristics for different analytical techniques used in the characterization of bioconjugates.

ParameterReversed-Phase HPLC (RP-HPLC)Hydrophobic Interaction Chromatography (HIC)LC-Mass Spectrometry (LC-MS)
Primary Separation Principle HydrophobicityHydrophobicityHydrophobicity and Mass-to-charge ratio
Typical Resolution HighHighVery High
Quantitation Excellent (with UV detection)Good (for Drug-to-Antibody Ratio)Good (with appropriate standards)
Throughput HighMediumMedium
Denaturing Conditions YesNo (preserves native structure)Can be native or denaturing
Information Provided Purity, quantity, stabilityDrug-to-Antibody Ratio (DAR), heterogeneityMolecular weight confirmation, impurity identification, DAR

Visualization of Experimental and Logical Workflows

HPLC Method Validation Workflow

The following diagram illustrates the typical workflow for validating an HPLC method according to ICH guidelines, ensuring the method is suitable for its intended purpose.[1][2][3]

HPLC_Validation_Workflow cluster_planning 1. Method Development & Planning cluster_execution 2. Validation Experiments cluster_evaluation 3. Data Evaluation & Reporting define_purpose Define Method's Intended Use (e.g., Purity, Stability) select_params Select Initial HPLC Parameters (Column, Mobile Phase, etc.) define_purpose->select_params define_acceptance Define Validation Parameters & Acceptance Criteria (ICH Q2) select_params->define_acceptance specificity Specificity (Discrimination from impurities) define_acceptance->specificity linearity Linearity & Range (Proportionality of response) specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (Sensitivity) precision->lod_loq robustness Robustness (Tolerance to small variations) lod_loq->robustness solution_stability Solution Stability robustness->solution_stability analyze_data Analyze Data Against Acceptance Criteria solution_stability->analyze_data document_results Document Validation Report analyze_data->document_results implement_method Implement for Routine Use document_results->implement_method

References

A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of Citraconimide and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. In this comprehensive guide, we delve into a spectroscopic comparison of citraconimide and its isomers, maleimide (B117702) and itaconimide. This analysis provides a foundational dataset for their identification, characterization, and differentiation, crucial for applications ranging from polymer chemistry to bioconjugation.

The subtle shift of a methyl group distinguishes this compound from its isomers, itaconimide and the parent compound maleimide. While structurally similar, these variations give rise to distinct spectroscopic signatures. This guide presents a comparative analysis of their nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic features of this compound, itaconimide, and maleimide, offering a clear and quantitative comparison of their characteristic signals.

Spectroscopic TechniqueThis compoundItaconimideMaleimide
¹H NMR CH₃: ~2.1 ppm (s) CH: ~6.6 ppm (q) NH: Broad signal=CH₂: ~5.8, ~6.3 ppm (s) -CH₂-: ~3.3 ppm (s) NH: Broad signalCH=CH: ~6.8 ppm (s)[1] NH: Broad signal
¹³C NMR CH₃: ~10 ppm C=C: ~130, ~145 ppm C=O: ~170 ppmC=CH₂: ~125, ~135 ppm -CH₂-: ~35 ppm C=O: ~172, ~177 ppmC=C: ~134 ppm C=O: ~171 ppm
FTIR (cm⁻¹) N-H stretch: ~3200-3300 C=O stretch: ~1770, ~1705[2] C=C stretch: ~1650[2]N-H stretch: ~3200-3300 C=O stretch: ~1705, ~1775 C=C stretch: ~1660N-H stretch: ~3200-3300 C=O stretch: ~1770, ~1710 C=C stretch: ~1680
UV-Vis (λmax) ~220 nmNot readily available~225 nm, ~300 nm[3]
Mass Spec. (m/z) Molecular Ion [M]⁺: 111Molecular Ion [M]⁺: 111Molecular Ion [M]⁺: 97[4]

Note: NMR chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard. FTIR frequencies are in wavenumbers (cm⁻¹). UV-Vis maximum absorption (λmax) is in nanometers (nm). Mass spectrometry data refers to the mass-to-charge ratio (m/z) of the molecular ion.

Visualizing the Isomeric Relationship and Analysis Workflow

The following diagram illustrates the structural relationship between this compound, itaconimide, and maleimide, and the spectroscopic techniques employed for their comparative analysis.

Spectroscopic_Comparison Spectroscopic Analysis of Imide Isomers This compound This compound NMR NMR Spectroscopy (¹H, ¹³C) This compound->NMR FTIR FTIR Spectroscopy This compound->FTIR UV_Vis UV-Vis Spectroscopy This compound->UV_Vis MassSpec Mass Spectrometry This compound->MassSpec Itaconimide Itaconimide Itaconimide->NMR Itaconimide->FTIR Itaconimide->UV_Vis Itaconimide->MassSpec Maleimide Maleimide Maleimide->NMR Maleimide->FTIR Maleimide->UV_Vis Maleimide->MassSpec

Isomeric structures and their spectroscopic analysis workflow.

Detailed Experimental Protocols

For accurate and reproducible results, the following detailed experimental protocols for the key spectroscopic techniques are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for determining the chemical environment of protons and carbons in the isomeric structures.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • Internal standard (e.g., Tetramethylsilane (TMS))

  • Sample of this compound, itaconimide, or maleimide

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the imide sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in the NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or TMS (0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Use a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C (typically 1024 scans or more).

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the isomers based on their characteristic vibrational frequencies.

Materials:

  • FTIR spectrometer with a suitable detector (e.g., DTGS)

  • Sample holder (e.g., KBr pellet press, ATR accessory)

  • Potassium bromide (KBr), spectroscopic grade (for pellet method)

  • Solvent for cleaning (e.g., acetone, isopropanol)

  • Sample of this compound, itaconimide, or maleimide

Procedure (ATR method):

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Analysis:

    • The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.

    • Identify the characteristic absorption bands for functional groups such as N-H, C=O, and C=C bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorbance (λmax), which are related to the electronic transitions within the conjugated systems of the imides.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvent (e.g., ethanol, acetonitrile, water)

  • Sample of this compound, itaconimide, or maleimide

Procedure:

  • Sample Preparation: Prepare a dilute solution of the imide sample in the chosen solvent. The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 at the λmax. A typical starting concentration is 10-5 M.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Set the desired wavelength range (e.g., 200-400 nm).

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in the reference beam path. Run a baseline scan to zero the instrument.

  • Spectrum Acquisition:

    • Fill a quartz cuvette with the sample solution and place it in the sample beam path.

    • Scan the absorbance of the sample over the selected wavelength range.

  • Data Analysis:

    • The resulting spectrum will be a plot of absorbance versus wavelength.

    • Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the isomers.

Materials:

  • Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI)

  • Sample introduction system (e.g., direct infusion, GC/LC coupling)

  • Solvent for sample preparation (e.g., methanol, acetonitrile)

  • Sample of this compound, itaconimide, or maleimide

Procedure (Direct Infusion ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the imide sample in a suitable solvent (e.g., 1-10 µg/mL in methanol).

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration compound.

    • Set the ESI source parameters (e.g., spray voltage, capillary temperature) to optimal values for the analyte.

  • Sample Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

  • Spectrum Acquisition:

    • Acquire the mass spectrum in the positive or negative ion mode over a relevant m/z range.

    • Average the scans to obtain a representative spectrum.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻).

    • Analyze the fragmentation pattern to gain further structural information.

References

Safety Operating Guide

Navigating the Safe Disposal of Citraconimide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship. Citraconimide, like many specialized chemical compounds, requires a careful and informed approach to its disposal. While specific institutional protocols may vary, the following guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

At the forefront of safe disposal is the principle of treating this compound as a hazardous waste unless explicitly stated otherwise by a comprehensive safety data sheet (SDS). In the absence of a specific SDS for this compound, a conservative approach based on general principles of hazardous chemical waste management is paramount.[1]

Step-by-Step Disposal Protocol for this compound

1. Personal Protective Equipment (PPE) and Hazard Assessment:

Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[2][3] Conduct a thorough hazard assessment, considering its reactivity, flammability, and toxicity based on available chemical information and structural analogs.

2. Waste Segregation:

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1] this compound waste should be collected in designated, clearly labeled containers.

  • Solid Waste: Collect solid this compound, contaminated weighing boats, filter paper, and other contaminated disposable labware in a dedicated, sealed container labeled "Solid Hazardous Waste" with the chemical name "this compound" clearly written.[1]

  • Liquid Waste:

    • Non-Halogenated Solvents: If this compound is dissolved in non-halogenated solvents (e.g., acetone, ethanol), collect it in a container designated for "Non-Halogenated Organic Waste."[1]

    • Halogenated Solvents: If this compound is in a solution with halogenated solvents (e.g., dichloromethane, chloroform), it must be collected in a "Halogenated Organic Waste" container.[1]

3. Container Labeling:

All waste containers must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • A complete list of all components in the container, including solvents and their approximate percentages.[1]

  • The date when waste was first added to the container.[1]

  • The name and contact information of the responsible researcher or principal investigator.[1]

  • Appropriate hazard pictograms (e.g., irritant, toxic).[1]

4. Disposal of Empty Containers:

Empty containers that once held this compound must also be disposed of as hazardous waste.

  • The container should be triple-rinsed with a suitable solvent.[4]

  • The first rinsate must be collected and disposed of as hazardous waste.[1][5]

  • Subsequent rinsates may be permissible for drain disposal depending on institutional guidelines, but it is best practice to collect all rinsates as hazardous waste.

  • After rinsing, the label on the container should be defaced or removed before disposal in the appropriate solid waste stream.[5]

5. Final Disposal:

Hazardous chemical waste must be disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1] Never dispose of this compound waste in the regular trash or down the sanitary sewer unless explicitly authorized by your institution's EHS.[1] Follow your institution's specific procedures for requesting a waste pickup.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_segregation Waste Segregation & Collection cluster_labeling Labeling cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Conduct Hazard Assessment ppe->assess segregate Segregate Waste assess->segregate solid_waste Solid Waste Container (Contaminated Labware, Solid this compound) segregate->solid_waste liquid_waste Liquid Waste Stream segregate->liquid_waste label_container Label Waste Container Accurately - Chemical Name - Composition - Date - PI Information - Hazard Pictograms solid_waste->label_container non_halogenated Non-Halogenated Solvent Waste liquid_waste->non_halogenated halogenated Halogenated Solvent Waste liquid_waste->halogenated store Store Waste Container Securely label_container->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling Citraconimide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety protocols and logistical plans for the handling and disposal of Citraconimide, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure a safe laboratory environment and operational efficiency.

Hazard Summary and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that poses several risks upon exposure. It is crucial to use appropriate personal protective equipment to mitigate these hazards.

Hazards Associated with this compound:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Allergic Skin Reaction: May cause an allergic skin reaction.

Quantitative Data Summary

ParameterValue/RecommendationSource/Citation
Occupational Exposure Limit (OEL) Not Established[2][3]
Glove Material Recommendation Nitrile or Neoprene gloves are recommended for handling. Always inspect gloves for integrity before use and dispose of them immediately after contamination.[4]
Glove Breakthrough Time Data not specific to this compound. For incidental contact, select gloves with good chemical resistance. For prolonged contact, consult the glove manufacturer's resistance data for similar chemicals.[1][5]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is mandatory to ensure safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The container should be tightly closed and clearly labeled.

2. Handling and Use:

  • All handling of this compound powder should be conducted in a certified chemical fume hood to avoid inhalation of dust.

  • Wear the appropriate PPE as detailed in the table above. This includes a lab coat, safety goggles, and chemical-resistant gloves. For tasks with a higher risk of aerosol generation, a face shield and respiratory protection may be necessary.

  • Avoid the formation of dust and aerosols.

  • Wash hands thoroughly after handling.

3. Spill Management:

  • In case of a spill, evacuate the area if necessary.

  • For small spills, use an absorbent material to clean up the substance, avoiding dust generation.

  • Place the absorbed material and any contaminated PPE into a sealed, labeled container for hazardous waste disposal.

  • Ensure the spill area is decontaminated before resuming work.

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., gloves, wipes, absorbent pads) should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, compatible, and sealed hazardous waste container.

2. Container Management:

  • Waste containers must be kept closed except when adding waste.

  • Ensure containers are in good condition and compatible with the waste.[6]

  • Label all waste containers with "Hazardous Waste" and the specific contents.

3. Disposal Procedure:

  • Dispose of this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]

  • Do not dispose of this compound down the drain or in the regular trash.[7]

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste.[6]

Experimental Workflow Diagram

The following diagram illustrates the key stages of working with this compound and the required safety measures at each step.

Citraconimide_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE: - Lab Coat - Safety Goggles - Nitrile/Neoprene Gloves FumeHood Work in a certified Chemical Fume Hood Prep->FumeHood Always Weigh Weighing of This compound Powder FumeHood->Weigh Dissolve Dissolving in Solvent Weigh->Dissolve Reaction Performing Reaction Dissolve->Reaction Decontaminate Decontaminate Glassware and Work Surfaces Reaction->Decontaminate SolidWaste Dispose of Solid Waste (gloves, wipes) in Labeled Hazardous Bin Decontaminate->SolidWaste LiquidWaste Dispose of Liquid Waste in Labeled Hazardous Waste Container Decontaminate->LiquidWaste DoffPPE Doff PPE Correctly SolidWaste->DoffPPE LiquidWaste->DoffPPE

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Citraconimide
Reactant of Route 2
Reactant of Route 2
Citraconimide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。